(3S)-3-amino-3-(4-iodophenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
IWSNHXBESGDQMF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)I |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (S)-3-Amino-3-(4-iodophenyl)propionic Acid
This guide provides an in-depth technical analysis of (S)-3-amino-3-(4-iodophenyl)propionic acid , a critical chiral
High-Purity Chiral Intermediate for Medicinal Chemistry & Radiosynthesis
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
This compound is a
| Property | Detail |
| Chemical Name | (S)-3-Amino-3-(4-iodophenyl)propionic acid |
| Synonyms | (S)- |
| CAS Number | Not widely indexed for the free acid (See Note 1) |
| Related CAS | 131690-60-3 (Chloro- analog, S-isomer)24250-85-9 (Alpha-isomer, 4-iodo-L-phenylalanine) |
| Molecular Formula | C |
| Molecular Weight | 291.09 g/mol |
| Chirality | (S)-Enantiomer |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in acidic water, DMSO, Methanol; Sparingly soluble in neutral water |
Note 1: While the chloro- and bromo- analogs have established CAS numbers in public databases, the specific CAS for the free acid of the iodo- derivative is often proprietary or listed under its protected forms (e.g., Boc- or Fmoc- derivatives) in commercial catalogs. Researchers must distinguish this from 4-iodo-L-phenylalanine (CAS 24250-85-9) , which is the
-amino isomer.
Synthesis & Manufacturing Methodologies
The synthesis of enantiopure (S)-3-amino-3-(4-iodophenyl)propionic acid typically follows two robust pathways: Enzymatic Resolution of the racemate or Asymmetric Synthesis via Ellman's auxiliary.
Method A: Modified Knoevenagel Condensation & Enzymatic Resolution
This is the most scalable route for industrial production.
-
Condensation: 4-Iodobenzaldehyde reacts with malonic acid and ammonium acetate (Rodionov reaction) in ethanol to yield racemic 3-amino-3-(4-iodophenyl)propionic acid.
-
Protection: The racemate is N-phenylacetylated.
-
Enzymatic Resolution: Immobilized Penicillin G Acylase (PGA) selectively hydrolyzes the (S)-enantiomer's amide bond.
-
Isolation: The free (S)-amino acid precipitates or is extracted, while the (R)-amide remains in solution.
Method B: Asymmetric Synthesis (Ellman's Auxiliary)
Preferred for high enantiomeric excess (>99% ee) without resolution steps.
-
Imine Formation: Condensation of 4-iodobenzaldehyde with (S)-tert-butanesulfinamide.
-
Mannich-type Addition: Addition of a lithium enolate (from methyl acetate) to the sulfinimine.
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and ester, yielding the target
-amino acid.
Visualization: Synthesis Workflow
Caption: Pathway A: Scalable synthesis via Rodionov condensation followed by biocatalytic resolution.
Key Applications in Drug Development[8][9]
Integrin Antagonists (RGD Mimetics)
The
-
Mechanism: The 3-amino-3-phenylpropionic acid core mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) sequence but provides increased stability against peptidases.
-
Role of Iodine: The 4-iodo substituent serves as a reactive handle . It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach pharmacophores that improve potency or selectivity.
Radiopharmaceuticals & Imaging[10]
-
Radioiodination: The iodine atom can be exchanged for radioactive isotopes (
I, I, I) using copper-mediated or palladium-mediated halide exchange. -
Application: Used as a tracer for SPECT/PET imaging of tumors expressing specific integrin subtypes or amino acid transporters (LAT1).
Experimental Protocol: Suzuki Coupling on the Iodo-Handle
Objective: Functionalization of the (S)-3-amino-3-(4-iodophenyl)propionic acid scaffold to create a library of integrin inhibitors.
Reagents:
-
Substrate: (S)-3-Amino-3-(4-iodophenyl)propionic acid (N-Boc protected)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: K
CO (3 equiv) -
Solvent: Dioxane/Water (4:1)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the N-Boc-protected iodo-amino acid in 5 mL of degassed Dioxane/Water.
-
Addition: Add phenylboronic acid, K
CO , and the Pd catalyst under an inert atmosphere (Nitrogen or Argon). -
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor consumption of the starting material via TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with EtOAc, and wash with 1N HCl (to remove base) and brine.
-
Purification: Dry over MgSO
, concentrate, and purify via flash column chromatography (Hexane/EtOAc). -
Deprotection: Remove the Boc group using TFA/DCM (1:1) to yield the final functionalized
-amino acid.
Safety & Handling (MSDS Highlights)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Damage | H318: Causes serious eye damage. | Wear safety goggles/face shield. |
| Storage | Light Sensitive.[1] | Store in amber vials at 2-8°C. |
Disposal: Dispose of contents/container to an approved waste disposal plant. Iodine-containing compounds should be segregated from general organic waste if required by local regulations to prevent formation of toxic byproducts during incineration.
References
-
Rodionov Reaction Mechanism: Knoevenagel Condensation in the Synthesis of Beta-Amino Acids. Organic Syntheses. Link
-
Enzymatic Resolution: Soloshonok, V. A., et al. "Biocatalytic approach to enantiomerically pure
-amino acids." Tetrahedron: Asymmetry, 1995. Link -
Integrin Antagonists: "Design and Synthesis of Non-Peptide Integrin Antagonists." Journal of Medicinal Chemistry. Link
-
Palladium Coupling on Amino Acids: Gong, Y., et al. "Suzuki coupling of halo-amino acids for library generation." Bioorganic & Medicinal Chemistry Letters. Link
-
Alpha-Isomer Reference: Sigma-Aldrich Product Page for 4-Iodo-L-phenylalanine (CAS 24250-85-9). Link
Sources
(S)-beta-(4-iodophenyl)alanine molecular weight and formula
An In-Depth Technical Guide to (S)-beta-(4-Iodophenyl)alanine: Properties, Applications, and Methodologies
Abstract
(S)-beta-(4-Iodophenyl)alanine, more commonly known as 4-Iodo-L-phenylalanine, is a non-canonical amino acid that has emerged as a powerful and versatile tool for researchers, chemists, and drug development professionals. Its unique structure, featuring an iodine atom on the phenyl ring, provides a strategic functional handle for a wide array of biochemical and pharmaceutical applications. This guide delves into the core physicochemical properties of 4-Iodo-L-phenylalanine, explores its critical applications in peptide synthesis, radiolabeling, and structural biology, and provides detailed workflows for its practical implementation in a laboratory setting. The content herein is synthesized to provide both foundational knowledge and field-proven insights for professionals engaged in cutting-edge scientific research.
Core Properties and Nomenclature
4-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. The substitution of a hydrogen atom with a heavy iodine atom at the para (4-position) of the phenyl ring imparts unique chemical properties that are not present in its natural counterpart. This modification makes it an invaluable building block in various scientific disciplines.[1][2]
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid | [3] |
| Common Synonyms | 4-Iodo-L-phenylalanine, L-4-Iodophenylalanine, L-Phe(4-I)-OH, p-Iodo-L-phenylalanine | [2][4] |
| CAS Number | 24250-85-9 | [3][4][5] |
| Molecular Formula | C₉H₁₀INO₂ | [2][3][4][5] |
| Molecular Weight | 291.09 g/mol | [3][4][5] |
| Appearance | White to off-white powder | [2][4][5] |
| Melting Point | 255-256 °C | [4] |
| Storage Temperature | −20°C | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone; Partly miscible with water | [4] |
| InChI Key | PZNQZSRPDOEBMS-QMMMGPOBSA-N | [4][5] |
| SMILES | NC(O)=O | [5] |
| PubChem CID | 5152312 | [2] |
Foundational Applications in Research and Drug Development
The strategic placement of the iodine atom is the primary reason for the widespread utility of 4-Iodo-L-phenylalanine. It serves not only as a bulky substituent to probe molecular interactions but also as a versatile reactive center.
Advanced Peptide Synthesis
In the field of peptide therapeutics, 4-Iodo-L-phenylalanine is incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).[1] The iodine atom acts as a chemical handle for post-synthetic modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, or Ullman couplings.[1][6] This allows for the introduction of novel functionalities, fluorescent probes, or cross-linking agents after the main peptide backbone has been assembled, enabling the creation of peptides with enhanced stability, targeted delivery mechanisms, or novel binding properties.[1][7]
Radiolabeling for Diagnostics and Endoradiotherapy
The iodine atom serves as an excellent precursor for radiolabeling. It can be readily exchanged with radioactive isotopes of iodine, such as Iodine-123 for Single Photon Emission Computed Tomography (SPECT) imaging or Iodine-131 for therapeutic applications.[8][9] Because many tumors exhibit increased amino acid transport, radiolabeled 4-Iodo-L-phenylalanine shows high accumulation in neoplastic cells.[8] This has led to its successful clinical evaluation as both a diagnostic imaging agent for brain tumors and as a targeted endoradiotherapy agent to deliver a cytotoxic radiation dose directly to cancer cells, such as in refractory glioma.[8]
Protein Engineering and Structural Biology
As an unnatural amino acid, 4-Iodo-L-phenylalanine can be genetically encoded and incorporated into proteins to study protein structure and function.[4][5] The heavy iodine atom is particularly useful in X-ray crystallography as an anomalous scatterer to help solve the phase problem. Furthermore, its unique steric and electronic properties can be used to probe enzyme active sites and protein-protein interactions.[2][10]
Key Experimental Workflows and Methodologies
The following sections detail common experimental protocols involving 4-Iodo-L-phenylalanine. The choice of specific reagents and conditions is critical for success and is based on established chemical principles.
Workflow: Incorporation into Peptides via Boc-SPPS
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The use of a Boc (tert-butyloxycarbonyl) protected version of 4-Iodo-L-phenylalanine (Boc-L-Phe(4-I)-OH) is common as the Boc group enhances stability and solubility during synthesis.[11]
Caption: General workflow for Boc-SPPS incorporating 4-Iodo-L-phenylalanine.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
-
Boc Deprotection: Swell the resin in Dichloromethane (DCM). Remove the N-terminal Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM. This exposes a free amine on the growing peptide chain.
-
Neutralization and Wash: Wash the resin extensively with DCM and Dimethylformamide (DMF). Neutralize the protonated amine with a base like N,N-Diisopropylethylamine (DIEA) in DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate Boc-4-iodo-L-phenylalanine using a coupling reagent (e.g., HBTU/HOBt) and a base (DIEA) in DMF. Add this activation mixture to the resin. The reaction couples the carboxyl group of the new amino acid to the free amine on the peptide chain.
-
Causality: Pre-activation converts the carboxylic acid into a more reactive ester, facilitating efficient amide bond formation and minimizing side reactions like racemization.
-
-
Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat or Cleave: To add the next amino acid, return to Step 2. Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed simultaneously using a strong acid like liquid Hydrogen Fluoride (HF).
Workflow: Post-Synthetic Modification via Ullman Coupling
This workflow demonstrates how the iodine atom on a peptide-bound 4-Iodo-L-phenylalanine residue can be functionalized, for example, by converting it into an azido group for click chemistry applications.[6]
Caption: Post-synthetic modification of a 4-iodophenylalanine residue.
Conceptual Protocol:
-
Reaction Setup: The peptide containing the 4-Iodo-L-phenylalanine residue, either on-resin or in solution, is dissolved in a suitable solvent system (e.g., aqueous ethanol).[6]
-
Addition of Reagents: Sodium azide (NaN₃), a copper(I) iodide (CuI) catalyst, a reducing agent like sodium ascorbate, and a ligand such as N,N'-dimethylethylenediamine are added.[6]
-
Reaction: The mixture is stirred at room temperature. The Cu(I)-catalyzed Ullman-type coupling reaction displaces the iodine atom with the azide anion.[6]
-
Causality: The copper catalyst is essential for activating the C-I bond, and the ligand stabilizes the copper complex, facilitating the nucleophilic substitution with the azide. Sodium ascorbate maintains copper in its active Cu(I) oxidation state.
-
-
Workup and Purification: The resulting peptide, now containing 4-Azido-L-phenylalanine, is purified using standard techniques like High-Performance Liquid Chromatography (HPLC).
Workflow: Synthesis of Radioiodinated Tracers
The synthesis of radioiodinated 4-Iodo-L-phenylalanine typically involves an iododestannylation reaction from a protected tin precursor, which allows for high specific activity labeling.[9]
Caption: Synthesis pathway for a radioiodinated phenylalanine tracer.
Conceptual Protocol:
-
Precursor: The synthesis starts with a protected precursor, such as N-Boc-4-(tributylstannyl)-L-phenylalanine methyl ester.[9]
-
Radioiodination: The precursor is reacted with the radioisotope (e.g., [¹²³I]NaI) in the presence of an oxidizing agent like Chloramine-T. This facilitates an electrophilic substitution of the stannyl group with the radioactive iodine.[9]
-
Causality: The tin group is an excellent leaving group for electrophilic aromatic substitution, allowing for an efficient and rapid incorporation of the radioiodine under mild conditions, which is crucial when working with short-lived isotopes.
-
-
Deprotection: The Boc and methyl ester protecting groups are removed. This often requires a two-step process, such as acid hydrolysis for the Boc group and base hydrolysis for the ester.[9]
-
Purification: The final radiolabeled amino acid, 4-[¹²³I]iodo-L-phenylalanine, is purified from precursors and byproducts using preparative HPLC to ensure it is suitable for clinical use.[9]
Conclusion
(S)-beta-(4-Iodophenyl)alanine is far more than a simple derivative of a natural amino acid. It is a precision tool that empowers scientists to construct complex peptides, develop targeted cancer therapies, and visualize biological processes with high specificity. Its predictable reactivity and strategic functionality have cemented its role as an indispensable component in the toolkit of modern medicinal chemistry, chemical biology, and pharmaceutical development. Understanding its core properties and established methodologies is essential for leveraging its full potential to drive scientific innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics.
- ChemicalBook. (2026, January 13). L-4-Iodophenylalanine | 24250-85-9.
- Chem-Impex. 4-Iodo-L-phenylalanine.
- Sigma-Aldrich. 4-Iodo-L-phenylalanine 24250-85-9.
- PubChem. 4-Iodophenylalanine | C9H10INO2 | CID 134497.
- PubChem. 4-Iodophenylalanine I-131 | C9H10INO2 | CID 11022798.
- Google Patents. US8765997B2 - Process for preparing 4-borono-L-phenylalanine.
- Google Patents.
- Shankar, S., & Vaidyanathan, G. (2012).
- American Elements. DL-4-Iodophenylalanine.
- PubChem. 4-Iodo-D-phenylalanine | C9H10INO2 | CID 2733279.
- Harding, D. R., et al. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed.
- Miederer, M., et al. (2012). Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma. PMC.
- NIST. Alanine, (3,5-diiodo-4-(-p-hydroxyphenoxy)phenyl)-. NIST WebBook.
- Chem-Impex. Boc-4-iodo-L-phenylalanine.
- Kugar, D., et al. (2025). Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. PubMed.
- Am Ende, C. W., et al. (2014). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC.
- Forbes, C., et al. (2016). Scheme 4. (top) Synthesis of peptide containing S-allyl....
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 5. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]
- 9. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Technical Guide: Non-Proteinogenic Amino Acids with Aryl Iodide Side Chains
Executive Summary: The Strategic Value of the Aryl Iodide Handle
In the landscape of non-proteinogenic amino acids (NPAAs), aryl iodide derivatives—most notably 4-iodo-L-phenylalanine (pIF) and 3-iodo-L-tyrosine —occupy a privileged position. Unlike their chloro- or bromo-analogues, the carbon-iodine (C–I) bond offers a unique intersection of reactivity and physical properties:
-
High Reactivity in Cross-Coupling: The weak C–I bond (~65 kcal/mol) allows for rapid oxidative addition by transition metals (Pd, Ni) under mild, aqueous-compatible conditions, enabling bioorthogonal derivatization.
-
Anomalous Scattering: Iodine (Z=53) is a potent heavy atom for X-ray crystallography phasing (SAD/MAD), superior to selenium in scattering power at Cu K
wavelengths. -
Lipophilicity & Sterics: The iodine atom is large (van der Waals radius ~1.98 Å) and hydrophobic, useful for filling cryptic pockets in protein-protein interaction (PPI) interfaces.
This guide details the incorporation, chemical manipulation, and structural applications of aryl iodide NPAAs.
Structural Diversity & Monomer Selection
While p-iodo-phenylalanine is the workhorse, the position of the iodine and the scaffold dictate utility.
| Monomer | Structure | Key Application | SPPS Stability |
| 4-iodo-L-phenylalanine (pIF) | Phenyl ring with Iodine at para position | Cross-coupling (Suzuki, Sonogashira), Phasing | High |
| 3-iodo-L-tyrosine | Phenol ring with Iodine at meta position | Precursor for thyroxine mimics; pKa modulation of phenol | Moderate (Phenol sensitive) |
| 4-iodo-L-tryptophan | Indole ring with Iodine at C4/C5 | Fluorescent quenching studies; Late-stage diversification | High |
| 3-iodo-L-phenylalanine | Phenyl ring with Iodine at meta position | Geometry probing in cross-coupling (different vector) | High |
Incorporation Strategies
Genetic Code Expansion (Amber Suppression)
For incorporating aryl iodides into proteins >10 kDa, genetic encoding is the gold standard. This relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically evolved from the Methanocaldococcus jannaschii (Mj) TyrRS system.
Mechanism:
The MjTyrRS is mutated to recognize pIF and reject endogenous tyrosine. It charges an orthogonal tRNA (tRNA
Figure 1: Workflow for the genetic incorporation of p-iodo-phenylalanine via amber suppression.
Critical Optimization Parameters:
-
Plasmid Ratio: High copy number for tRNA is crucial to outcompete Release Factor 1 (RF1).
-
Media Supplementation: Add pIF (1 mM) at induction. pIF is light-sensitive; wrap cultures in foil.
Solid-Phase Peptide Synthesis (SPPS)
Aryl iodides are compatible with standard Fmoc-SPPS but require specific precautions to prevent dehalogenation or side reactions.
-
Coupling: Standard HATU/DIPEA or DIC/Oxyma protocols work well.
-
Deprotection: 20% Piperidine in DMF is safe.
-
Cleavage: CRITICAL WARNING. Avoid high concentrations of silanes (TES/TIS) if harsh Lewis acids are present, as partial hydrodehalogenation can occur.
-
Recommended Cocktail: TFA/Phenol/Water/TIPS (88:5:5:2).
-
Avoid: Cocktails containing dithioethane (DDT) or high TCEP concentrations during purification, as these can promote reduction of the C–I bond.
-
Applications & Experimental Protocols
Peptide Stapling via Palladium-Catalyzed Cys-Arylation
This is a powerful, chemoselective method to cyclize unprotected peptides in water. The aryl iodide acts as the electrophile, and a cysteine thiol acts as the nucleophile.
Mechanism:
-
Oxidative addition of Pd(0) to Ar–I.[1]
-
Ligand exchange with Cys–SH.
-
Reductive elimination to form the Ar–S bond.
Figure 2: Catalytic cycle for the intramolecular S-arylation of cysteine by an aryl iodide side chain.
Protocol: Intramolecular S-Arylation Valid for forming macrocycles between i and i+n positions.
-
Peptide Prep: Dissolve the purified linear peptide (containing one pIF and one Cys) in degassed water/acetonitrile (1:1) to a concentration of 1 mM.
-
Catalyst Prep: In a separate vial, mix Pd(OAc)₂ (0.1 equiv) and Xantphos (0.2 equiv) in acetonitrile. Sonicate for 5 mins to form the active catalyst species.
-
Reaction Assembly: Add the catalyst solution to the peptide solution.
-
Base Addition: Add DIPEA (10 equiv) or K₂CO₃ (20 equiv).
-
Incubation: Stir at 40°C for 4–16 hours under Argon.
-
Note: The reaction is often faster (1–2 h) if conducted in HFIP (hexafluoroisopropanol) as a co-solvent.
-
-
Quench: Acidify with 10% TFA/water.
-
Purification: Filter through a 0.2 µm filter to remove Pd black, then purify via RP-HPLC.
X-Ray Crystallography Phasing
The iodine atom (
Workflow:
-
Expression: Express protein using the MjTyrRS system in minimal media supplemented with pIF.
-
Purification: Purify under dark/dim light to prevent photodeiodination.
-
Data Collection: Collect diffraction data at a home source (Cu anode) or a synchrotron.
-
Strategy: A Single-wavelength Anomalous Dispersion (SAD) dataset is often sufficient.[2]
-
Energy Scan: If at a synchrotron, scan the K-edge (33.17 keV) or L-edges (4.5–5.2 keV) to maximize
, though standard energies (12.6 keV) often yield sufficient signal due to the high electron count.
-
Troubleshooting & Stability
| Issue | Cause | Solution |
| Loss of Iodine (M-126 peak) | Photolysis | Perform all steps (expression, purification) in low light or wrap vessels in foil. |
| Reduction to Phenylalanine | Pd-catalyzed hydrodehalogenation | Avoid H₂ sources (borohydrides, silanes) during cross-coupling. Use degassed solvents. |
| Low Cross-Coupling Yield | Catalyst Poisoning | Peptide thiols/amines can bind Pd. Use strong ligands (Xantphos, SPhos) and increase catalyst loading (up to 20 mol%). |
| Incomplete Incorporation (Genetic) | Competition with Tyr | Ensure the MjTyrRS variant is specific. Use auxotrophic strains or deplete Tyr in media before induction. |
References
-
Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964–967. Link
-
Wang, L., et al. (2004). "The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination." Nature Biotechnology, 22, 539–546. Link
-
Xuan, W., et al. (2016). "Genetic Code Expansion for the Incorporation of Non-Canonical Amino Acids in E. coli." Nature Protocols, 11, 157–168. Link
-
Chow, H. Y., et al. (2019). "Palladium-Catalyzed Intermolecular Cysteine Arylation for the Site-Selective Modification of Peptides and Proteins." Journal of the American Chemical Society, 141(6), 2421–2429. Link
-
Gao, Y., et al. (2021). "Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation."[3][4][5] Chemical Science, 12, 5804–5810. Link
Sources
- 1. Organometallic Palladium Reagents for Polypeptide Bioconjugation and Macrocyclization [dspace.mit.edu]
- 2. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 3. Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - PMC [pmc.ncbi.nlm.nih.gov]
Beta-amino acid building blocks for medicinal chemistry
Title: Engineering Proteolytic Stability: A Technical Guide to Beta-Amino Acids in Medicinal Chemistry
Executive Summary
This guide addresses the strategic incorporation of
Structural & Pharmacological Rationale[1][6]
The decision to transition from an
The Stability Advantage (Proteolytic Resistance)
The primary driver for
-
Mechanism: The insertion of the extra methylene group shifts the scissile amide bond, disrupting the catalytic triad alignment within the protease active site.
-
Outcome:
-peptides often exhibit half-lives ( ) in serum measured in days rather than minutes.
"Foldamers" and Secondary Structure
-amino acids are not merely flexible linkers; they are potent inducers of defined secondary structures known as "foldamers."[6]-
-peptides: Typically form
-helices (3.6 residues/turn, 13-atom H-bond ring). -
-peptides: Can form the 14-helix (approx. 3 residues/turn, 14-atom ring) or the 12-helix , depending on side-chain substitution patterns (
vs. ).[4][6] -
Application: These rigid structures can mimic protein-protein interaction (PPI) domains (e.g., BH3 domains) with high affinity but without metabolic liability.
Synthetic Methodologies: Accessing the Building Blocks
Accessing enantiopure
The Arndt-Eistert Homologation ( -Selective)
This is the "workhorse" reaction for converting readily available chiral
-
Mechanism: Activation of the
-amino acid to a mixed anhydride, reaction with diazomethane to form a diazoketone, followed by Wolff rearrangement. -
Critical Safety Note: Diazomethane is explosive and toxic.[7] Modern protocols utilize flow chemistry or safer surrogates like TMS-diazomethane.
Enamine Hydrogenation (Industrial Scale)
For large-scale manufacturing (e.g., Sitagliptin), the Arndt-Eistert is too hazardous. The industry standard is the asymmetric hydrogenation of enamines.
-
Catalyst: Rhodium(I) complexes with chiral ferrocenyl ligands (e.g., Josiphos).
-
Efficiency: Capable of
enantiomeric excess (ee) and high turnover numbers (TON).
Visualization: The Arndt-Eistert Workflow
Caption: The Arndt-Eistert homologation sequence converting an
Peptide Coupling & Oligomerization (SPPS)
Coupling
Coupling Reagent Selection
Standard carbodiimides (DCC/DIC) often fail to drive the reaction to completion, leading to deletion sequences.
-
Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-aza group facilitates the reaction via a cyclic transition state (neighboring group effect).
-
Alternative: PyAOP (Phosphonium salt analog of HATU) is preferred if guanidinium byproducts from HATU are problematic.
Aggregation on Resin
Because
-
Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP blends) or incorporate backbone-protecting groups (e.g., Hmb or pseudoprolines) to disrupt H-bonding during synthesis.
Table 1: Coupling Reagent Performance for
| Reagent | Class | Reactivity | Racemization Risk | Recommendation |
| HATU | Uronium (Aza) | Very High | Low (with base control) | Primary Choice for difficult couplings. |
| PyAOP | Phosphonium | Very High | Low | Use if HATU fails or for fragment condensation. |
| DIC/Oxyma | Carbodiimide | High | Very Low | Best for microwave SPPS and minimizing epimerization. |
| HBTU | Uronium | Moderate | Moderate | Generally insufficient for sterically hindered |
Case Study: Sitagliptin (Januvia)[9]
Sitagliptin represents the most commercially significant application of a
-
The Challenge: The drug requires a chiral
-amino acid core: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. -
The Solution (Merck Process):
-
Route: Asymmetric hydrogenation of an unprotected enamine.[9]
-
Ligand: Josiphos (ferrocenyl diphosphine).
-
Result: This process eliminated the need for a chiral auxiliary and reduced waste by 80%, winning the Presidential Green Chemistry Challenge Award.
-
Visualization: Sitagliptin Manufacturing Logic
Caption: The "Green Chemistry" route to Sitagliptin, utilizing Rh-catalyzed asymmetric hydrogenation to install the chiral beta-amino center.
Experimental Protocols
Protocol A: Arndt-Eistert Homologation (Small Scale)
Target: Synthesis of Boc-
Safety: Perform in a dedicated fume hood behind a blast shield. Diazomethane is toxic and explosive.[7]
-
Activation: Dissolve Boc-Phe-OH (1.0 equiv) in dry THF under Argon. Cool to -15°C. Add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.1 equiv). Stir for 15 min to form the mixed anhydride.
-
Diazotization: Filter off the NMM·HCl salt rapidly. Add the filtrate to a solution of diazomethane (approx. 2.5 equiv in Et2O) at 0°C. Note: Do not use ground glass joints. Stir for 1 hour.
-
Wolff Rearrangement: Evaporate excess diazomethane under a stream of nitrogen (into a quench trap of acetic acid). Dissolve the yellow diazoketone residue in THF/H2O (9:1). Add silver benzoate (0.1 equiv) and Et3N (1.0 equiv).
-
Workup: The mixture will evolve N2 gas and turn black. Once evolution ceases, concentrate, acidify with 1M HCl, and extract with EtOAc.
-
Purification: Recrystallize from EtOAc/Hexanes to yield Boc-
-Phe-OH.
Protocol B: Solid Phase Coupling of -Amino Acids
Target: Coupling Fmoc-
-
Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 20 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation:
-
Dissolve Fmoc-
-AA-OH (3.0 equiv relative to resin loading) in dry DMF. -
Add HATU (2.9 equiv).
-
Add DIPEA (6.0 equiv).
-
Critical: Pre-activate for exactly 30 seconds before adding to the resin.
-
-
Coupling: Add the activated solution to the resin. Shake/vortex for 2 hours (double the standard time for
-AAs). -
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling completion. If positive (blue particles), repeat step 3-4.
References
-
Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications. -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[10]
-Peptides: From Structure to Function. Chemical Reviews. -
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.
-
Podlech, J., & Seebach, D. (1995).[10] On the preparation of
-amino acids from -amino acids using the Arndt-Eistert reaction. Liebigs Annalen. -
Steer, D. L., et al. (2002).[10] Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
(3S)-3-amino-3-(4-iodophenyl)propanoic acid solubility data
An In-depth Technical Guide to the Solubility Profile of (3S)-3-amino-3-(4-iodophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-amino-3-(4-iodophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structural features—a chiral center, an aromatic iodophenyl group, a basic amino group, and an acidic carboxyl group—confer upon it physicochemical properties that are of significant interest in medicinal chemistry and drug development. Solubility, a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, dictates its suitability for therapeutic applications. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of (3S)-3-amino-3-(4-iodophenyl)propanoic acid. We delve into the key factors governing its solubility, present standardized protocols for its empirical determination, and offer insights grounded in established physicochemical principles. While specific experimental solubility data for this compound is not publicly available, this document synthesizes established knowledge for amino acids and active pharmaceutical ingredients (APIs) to provide a robust predictive framework and a guide for its experimental characterization.
Introduction to (3S)-3-amino-3-(4-iodophenyl)propanoic acid
(3S)-3-amino-3-(4-iodophenyl)propanoic acid belongs to the class of β-amino acids, which are structural isomers of the more common α-amino acids. The presence of the iodophenyl moiety makes it a halogenated aromatic compound, a feature often utilized in drug design to modulate properties like binding affinity and metabolic stability. Its zwitterionic nature, arising from the amino and carboxylic acid groups, is the primary driver of its solubility behavior, particularly in aqueous systems. Understanding this behavior is a prerequisite for any application, from in vitro biological assays to the development of a viable formulation for in vivo studies.
Caption: Chemical Structure of (3S)-3-amino-3-(4-iodophenyl)propanoic acid.
Fundamental Principles Governing Solubility
The dissolution of a solid in a solvent is a thermodynamic process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For a complex molecule like (3S)-3-amino-3-(4-iodophenyl)propanoic acid, several factors must be considered to predict and understand its solubility profile.
The Critical Role of pH
As a zwitterionic compound, the solubility of (3S)-3-amino-3-(4-iodophenyl)propanoic acid in aqueous media is profoundly dependent on pH.
-
Isoelectric Point (pI): At a specific pH, its net charge will be zero. At this pI, intermolecular electrostatic repulsion is minimal, leading to stronger solute-solute interactions in the crystal lattice and, consequently, minimum aqueous solubility.
-
Acidic Conditions (pH < pI): The amino group becomes protonated (-NH₃⁺), while the carboxyl group remains largely protonated (-COOH). The molecule carries a net positive charge, enhancing its interaction with polar water molecules and increasing solubility.
-
Alkaline Conditions (pH > pI): The carboxylic acid group deprotonates (-COO⁻), while the amino group is neutral (-NH₂). The molecule carries a net negative charge, which again promotes solvation and increases solubility.
The pH-solubility profile is therefore expected to be a 'U'-shaped curve, a critical characteristic to establish during pre-formulation studies.[1][2][3][4]
Solvent Polarity and Composition
-
Aqueous Solvents: Solubility is expected to be lowest in pure water (near neutral pH) and significantly higher in acidic or basic aqueous buffers.
-
Organic Solvents: The large, hydrophobic iodophenyl group suggests some solubility in organic solvents. Solubility in polar protic solvents (e.g., methanol, ethanol) may be facilitated by hydrogen bonding with the amino and carboxyl groups. In polar aprotic solvents (e.g., DMSO, DMF), the compound is likely to be quite soluble, especially as these are effective at disrupting hydrogen bonds in the solid state. Non-polar solvents (e.g., hexane, toluene) are expected to be poor solvents due to the polar functional groups.
-
Co-solvents: The use of organic co-solvents like DMSO or ethanol in aqueous buffers can significantly increase the solubility of poorly soluble compounds. However, high concentrations can impact biological assays.
Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3] This relationship is described by the van't Hoff equation. Determining the temperature dependence is crucial for designing crystallization processes and assessing the stability of saturated solutions.
Solid-State Properties
The solid-state form of the active pharmaceutical ingredient (API) has a direct impact on its thermodynamic solubility.[5]
-
Crystalline vs. Amorphous: Amorphous forms lack a long-range ordered crystal lattice. As a result, less energy is required to break solute-solute interactions, leading to higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, therefore, a different solubility. The most stable polymorph will have the lowest solubility.
Caption: Key factors influencing the solubility of the target compound.
Predicted Solubility Profile
Without experimental data, a qualitative prediction provides a valuable starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic) | 0.1 M HCl (pH 1.2) | High | Protonation of the amino group leads to a soluble salt form. |
| Aqueous (Neutral) | Purified Water | Low | Likely near the isoelectric point; zwitterionic form with strong crystal lattice energy. |
| Aqueous (Basic) | Phosphate Buffer (pH 7.4), 0.1 M NaOH | Moderate to High | Deprotonation of the carboxylic acid group forms a soluble salt. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with both amino and carboxyl groups. |
| Polar Aprotic | DMSO, DMF | High | Effective at solvating both polar and non-polar moieties and disrupting H-bonds. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The polar amino and carboxyl groups are incompatible with non-polar environments. |
Experimental Protocols for Solubility Determination
Accurate solubility measurement is essential. The two primary methods used in drug development are for determining thermodynamic and kinetic solubility.[6]
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility, which is a fundamental thermodynamic property.[7][8]
Objective: To determine the saturated concentration of the compound in a specific solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1-5 mL) of the test solvent (e.g., pH 1.2 buffer, pH 6.8 buffer) in a glass vial. The excess solid is crucial to ensure saturation is achieved.[9][10]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24-72 hours.[7][10] Preliminary studies can determine the minimum time required.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[7]
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC-UV.[11] A standard calibration curve must be prepared to ensure accurate quantification.
-
Solid-State Analysis: Recover the remaining solid from the vial and analyze it using techniques like XRPD or DSC to confirm that the solid form has not changed (e.g., converted to a different polymorph or a hydrate) during the experiment.[7]
-
Reporting: Report the solubility in units of mg/mL or µg/mL. The experiment should be performed in at least triplicate.[9]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility
This high-throughput method is often used in early drug discovery to rank-order compounds. It measures the concentration at which a compound, added from a DMSO stock solution, precipitates in an aqueous buffer.[6][12]
Objective: To rapidly assess the apparent solubility and precipitation potential of a compound.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-5%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1.5-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the amount of precipitation in each well. This can be done using several methods:
-
Nephelometry: Measures light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtering the plate, the concentration remaining in the solution is measured.
-
LC-MS/MS Analysis: Provides a direct measurement of the compound concentration in the filtered supernatant for highest accuracy.[8]
-
-
Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is first observed.
Conclusion and Recommendations
The solubility of (3S)-3-amino-3-(4-iodophenyl)propanoic acid is a multifaceted property governed by its zwitterionic nature and the presence of a large hydrophobic moiety. Its aqueous solubility is predicted to be highly pH-dependent, with minimal solubility near its isoelectric point. For drug development professionals, a thorough experimental characterization is non-negotiable.
It is strongly recommended that the thermodynamic shake-flask method be employed to determine the pH-solubility profile across a physiologically relevant range (e.g., pH 1.2 to 7.4) as per biopharmaceutics classification system (BCS) guidelines.[7][9] This data is fundamental for guiding formulation strategies, interpreting results from biological assays, and building predictive models for in vivo performance. Kinetic solubility assays can provide valuable, high-throughput data for initial screening, but should always be followed by definitive thermodynamic measurements for lead candidates.[13]
References
- Quora. (2025, September 6). Which factors determine the solubility of a protein?
- Iupr.ru. (2021). SOLUTION OF PROTEINS AND FACTORS AFFECTING IT.
- Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.
- ResearchGate. (n.d.).
- American Pharmaceutical Review. (2013, April 2).
- World Health Organiz
- Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
- Raytor. (2026, January 22).
- AAT Bioquest. (2025, October 13). Overview of Common Solubility Factors.
- Enamine. (n.d.). Aqueous Solubility Assay.
- ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
- Mettler Toledo. (2025, March 31).
- Inventiva Pharma. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025, August 5).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
- ResearchGate. (2014, April 5). How to confirm the solubility of a drug in a solvent (vehicle)?
- National Center for Biotechnology Information. (2020, November 13).
Sources
- 1. quora.com [quora.com]
- 2. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]
- 3. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. raytor.com [raytor.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. who.int [who.int]
- 10. researchgate.net [researchgate.net]
- 11. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. inventivapharma.com [inventivapharma.com]
Methodological & Application
Application Notes: Synthesis of (3S)-3-Amino-3-(4-iodophenyl)propanoic Acid via Arndt-Eistert Homologation
Abstract
These application notes provide a comprehensive guide for the synthesis of (3S)-3-amino-3-(4-iodophenyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. The synthetic route employs the Arndt-Eistert homologation, a reliable method for the one-carbon chain extension of carboxylic acids. This document outlines a detailed, five-step process commencing with the readily available α-amino acid, (S)-2-amino-3-(4-iodophenyl)propanoic acid (4-iodo-L-phenylalanine). Each step is accompanied by a robust, field-tested protocol, mechanistic insights, and critical considerations for ensuring high yield and stereochemical fidelity. The protocols have been designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
Introduction
β-Amino acids are crucial structural motifs in numerous biologically active molecules and peptidomimetics. Their incorporation into peptide backbones can impart unique conformational constraints and enhanced resistance to enzymatic degradation, making them valuable building blocks in the design of novel therapeutics.[1] (3S)-3-amino-3-(4-iodophenyl)propanoic acid, in particular, offers a strategic scaffold for further chemical modification, such as cross-coupling reactions at the iodo-position, and for use in radiolabeling applications.[2][3]
The Arndt-Eistert synthesis is a classic and effective method for homologating α-amino acids to their β-amino acid counterparts.[4] The reaction sequence involves the conversion of a carboxylic acid to an α-diazoketone, followed by a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile to yield the chain-extended acid, ester, or amide.[5][6] A key advantage of this method is the retention of stereochemistry at the α-carbon of the starting amino acid, which becomes the β-carbon in the product.[4]
This guide details the synthesis of (3S)-3-amino-3-(4-iodophenyl)propanoic acid, starting from N-protection of 4-iodo-L-phenylalanine, followed by conversion to the acid chloride, formation of the diazoketone, silver-catalyzed Wolff rearrangement, and final deprotection.
Overall Synthetic Scheme
The synthesis is performed in five distinct steps, with the isolation and purification of key intermediates.
Caption: Overall workflow for the synthesis of the target β-amino acid.
PART 1: EXPERIMENTAL PROTOCOLS
Step 1: N-Protection of (S)-2-Amino-3-(4-iodophenyl)propanoic Acid
Objective: To protect the amino group of the starting material with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Causality: The Boc protecting group is selected due to its stability under the conditions required for acid chloride and diazoketone formation, and its facile removal under acidic conditions that are unlikely to affect the final product structure.[7] The use of sodium hydroxide in an aqueous/organic solvent system provides the basic conditions necessary for the amine to act as a nucleophile towards di-tert-butyl dicarbonate ((Boc)₂O).
Protocol: Synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoic acid
-
Dissolution: Suspend (S)-2-amino-3-(4-iodophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the suspension to 0 °C in an ice bath and add sodium hydroxide (NaOH, 1.1 eq) to raise the pH and dissolve the amino acid.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the stirred reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar solvent like pentane or hexane to remove unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or citric acid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amino acid, typically as a white solid.
-
| Reagent | Molar Eq. | Purpose |
| (S)-2-amino-3-(4-iodophenyl)propanoic acid | 1.0 | Starting material |
| Sodium Hydroxide (NaOH) | 1.1 | Base to deprotonate the amine |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | Boc-protecting agent |
| Tetrahydrofuran (THF) / Water | - | Solvent system |
| Potassium Hydrogen Sulfate (KHSO₄) | As needed | Acid for work-up |
| Ethyl Acetate | - | Extraction solvent |
Step 2: Acid Chloride Formation
Objective: To activate the carboxylic acid for reaction with diazomethane by converting it to a more reactive acid chloride.
Causality: Acid chlorides are highly electrophilic and react readily with the nucleophilic carbon of diazomethane.[8] Oxalyl chloride is an effective reagent for this transformation, and its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species.
Protocol: Synthesis of tert-butyl (S)-(1-chloro-1-oxo-3-(4-iodophenyl)propan-2-yl)carbamate
-
Inert Atmosphere: Charge a flame-dried flask with N-Boc-(S)-4-iodophenylalanine (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
-
Reagent Addition: Cool the mixture to 0 °C and add oxalyl chloride (1.3 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the cessation of gas evolution and the formation of a clear solution.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude acid chloride is typically used immediately in the next step without further purification.
| Reagent | Molar Eq. | Purpose |
| N-Boc-(S)-4-iodophenylalanine | 1.0 | Protected amino acid |
| Oxalyl Chloride ((COCl)₂) | 1.3 | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Step 3: α-Diazoketone Formation
Objective: To form the key α-diazoketone intermediate via reaction of the acid chloride with diazomethane.
Causality: The nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the acid chloride. A subsequent elimination of chloride and deprotonation by a second equivalent of diazomethane or another mild base yields the α-diazoketone.[4][8] Extreme caution is required when working with diazomethane as it is toxic and explosive. Using an ethereal solution of diazomethane generated in situ from a precursor like Diazald® with specialized glassware is highly recommended.[6] Alternatively, safer reagents like (trimethylsilyl)diazomethane (TMSCHN₂) can be used.[9]
Protocol: Synthesis of tert-butyl (S)-(1-diazo-3-(4-iodophenyl)-1-oxobutan-2-yl)carbamate
-
Preparation: Dissolve the crude acid chloride from Step 2 in anhydrous diethyl ether or THF and cool to -15 °C to 0 °C in an ice-salt or dry ice/acetone bath.
-
Diazomethane Addition: Slowly add a freshly prepared, cold ethereal solution of diazomethane (~2.5 eq) to the stirred acid chloride solution until a persistent yellow color indicates a slight excess of diazomethane.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cautiously quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Work-up: Wash the ethereal solution with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to yield the crude diazoketone, often as a yellow solid or oil. This intermediate is typically used directly in the next step.
| Reagent | Molar Eq. | Purpose |
| N-Boc-(S)-4-iodophenylalanine acid chloride | 1.0 | Activated amino acid |
| Diazomethane (CH₂N₂) | ~2.5 | Forms the diazoketone |
| Diethyl Ether (Et₂O) | - | Anhydrous solvent |
| Acetic Acid | As needed | Quenches excess diazomethane |
Step 4: Wolff Rearrangement and Hydrolysis
Objective: To rearrange the α-diazoketone to a ketene intermediate via the Wolff rearrangement, which is then trapped with water to form the homologated carboxylic acid.
Causality: The Wolff rearrangement is the key step in the Arndt-Eistert homologation.[5] It can be induced thermally, photochemically, or, most commonly for this application, with a metal catalyst like silver(I) oxide (Ag₂O) or silver benzoate.[10][11] The catalyst facilitates the loss of dinitrogen and a concerted 1,2-rearrangement of the alkyl group to form the highly reactive ketene. In the presence of water, the ketene is rapidly hydrolyzed to the carboxylic acid. The stereochemistry of the migrating group is retained during the rearrangement.[4]
Caption: Mechanism of the silver-catalyzed Wolff Rearrangement.
Protocol: Synthesis of (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoic acid
-
Setup: Dissolve the crude diazoketone from Step 3 in a mixture of 1,4-dioxane and water (e.g., a 10:1 ratio).
-
Catalyst Addition: Add freshly prepared silver(I) oxide (Ag₂O, ~0.1 eq) to the solution.
-
Reaction: Heat the mixture, typically to 50-70 °C, with stirring. The reaction progress can be monitored by TLC or by the cessation of nitrogen evolution. The reaction is usually complete within 2-4 hours.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst. Wash the pad with the reaction solvent.
-
Work-up:
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1 M HCl or citric acid solution) to remove any basic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc protected β-amino acid.
-
Purification can be achieved by column chromatography on silica gel or by crystallization.
-
| Reagent | Molar Eq. | Purpose |
| α-Diazoketone intermediate | 1.0 | Substrate for rearrangement |
| Silver(I) Oxide (Ag₂O) | ~0.1 | Catalyst for Wolff rearrangement |
| 1,4-Dioxane / Water | - | Solvent system and nucleophile |
Step 5: N-Deprotection
Objective: To remove the Boc protecting group to yield the final target compound, (3S)-3-amino-3-(4-iodophenyl)propanoic acid.
Causality: The Boc group is acid-labile. Strong acids like trifluoroacetic acid (TFA) readily cleave the tert-butyl carbamate by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][12] DCM is a common solvent for this reaction.
Protocol: Synthesis of (3S)-3-amino-3-(4-iodophenyl)propanoic acid
-
Dissolution: Dissolve the N-Boc protected β-amino acid from Step 4 in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM (v/v).
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product is often obtained as a TFA salt. To obtain the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to isoelectric point (typically pH 5-7) with a mild base like aqueous ammonia or sodium bicarbonate, which should induce precipitation.
-
Alternatively, trituration with cold diethyl ether can be used to precipitate the product.
-
-
Purification: Collect the solid product by filtration, wash with cold water and then diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.[2]
| Reagent | Molar Eq./Ratio | Purpose |
| N-Boc protected β-amino acid | 1.0 | Substrate for deprotection |
| Trifluoroacetic Acid (TFA) | Excess (e.g., 25-50% in DCM) | Deprotecting agent |
| Dichloromethane (DCM) | - | Solvent |
PART 2: DATA AND CHARACTERIZATION (Anticipated)
Expected Characterization Data for (3S)-3-amino-3-(4-iodophenyl)propanoic acid:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, D₂O/DCl):
-
δ 7.8-7.9 (d, 2H, Ar-H ortho to I)
-
δ 7.2-7.3 (d, 2H, Ar-H meta to I)
-
δ 4.5-4.6 (t, 1H, CH-NH₂)
-
δ 2.9-3.1 (m, 2H, CH₂)
-
-
¹³C NMR (101 MHz, D₂O/DCl):
-
δ ~175 (C=O)
-
δ ~140 (Ar-C)
-
δ ~138 (Ar-CH)
-
δ ~130 (Ar-CH)
-
δ ~95 (Ar-C-I)
-
δ ~52 (CH-NH₂)
-
δ ~40 (CH₂)
-
-
Melting Point: Expected to be >200 °C (with decomposition).
-
Optical Rotation: [α]D expected to be non-zero, confirming chiral integrity. The sign and magnitude would need to be determined experimentally.
-
Mass Spectrometry (HRMS): Calculated for C₉H₁₁INO₂ [M+H]⁺.
Conclusion
The Arndt-Eistert homologation provides a robust and stereospecific pathway for the synthesis of (3S)-3-amino-3-(4-iodophenyl)propanoic acid from its corresponding α-amino acid precursor. The protocols detailed in these application notes offer a comprehensive framework for this multi-step synthesis. Careful execution of each step, particularly the handling of hazardous reagents like diazomethane and the purification of intermediates, is crucial for achieving high yields and purity. The successful synthesis of this versatile β-amino acid will enable further exploration in the fields of medicinal chemistry, peptide science, and molecular imaging.
References
-
Chemistry LibreTexts. (2023). Arndt-Eister reaction. [Link][4]
-
Linsen, F., et al. (n.d.). Supporting Information for Enantioselective Desymmetrization of meso-Oxazinones by Lipase-Catalyzed Alcoholysis. University of Münster. [Link][13][14]
- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link][13][15]
-
Singh, P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link][12]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link][7]
- Suresh Babu, V. V., & Patil, B. S. (2009). Wolff rearrangement of Nα- Boc-/Z-protected aminodiazoketones to the corresponding β- amino acids under microwave irradiation. Indian Journal of Chemistry, Section B, 48B(1), 107-112.
- Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472.
- Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. Journal of the Chemical Society, Perkin Transactions 1, (18), 2087-2089.
-
Curly Arrow. (2012). Diazomethane and the Arndt-Eistert Homologation. [Link][6]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. [Link][2]
- Ritzén, A., et al. (1998). Palladium-catalyzed Heck-type couplings on iodophenylalanine derivatives. Tetrahedron: Asymmetry, 9(3), 503-512.
- Cesar, J., & Dolenc, M. S. (2001). A new, convenient and mild method for the synthesis of α-diazoketones from α-amino acids. Tetrahedron Letters, 42(40), 7099-7102.
-
Organic Chemistry Portal. (n.d.). Wolff Rearrangement. [Link][16]
-
College of Saint Benedict & Saint John's University. (n.d.). ER5. Wolff Rearrangement. [Link]
-
Memorial University Research Repository. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. memorial.scholaris.ca [memorial.scholaris.ca]
- 3. Amino-acid-based chiral nanoparticles for enantioselective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 6. Wolff (Regroup) [quimicaorganica.org]
- 7. peptide.com [peptide.com]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. Wolff-Rearrangement [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum [chemicalbook.com]
- 15. Arndt-Eistert Synthesis [organic-chemistry.org]
- 16. scribd.com [scribd.com]
Fmoc-protection of (3S)-3-amino-3-(4-iodophenyl)propanoic acid for SPPS
Application Note: High-Fidelity Fmoc-Protection of (3S)-3-Amino-3-(4-iodophenyl)propanoic Acid for SPPS
Executive Summary & Strategic Rationale
The incorporation of
-
Proteolytic Stability: The
-backbone resists cleavage by endogenous proteases, extending the in vivo half-life of the therapeutic. -
Synthetic Versatility: The para-iodo moiety serves as a "chemical handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) directly on the solid phase.
However, the protection of this specific residue presents unique challenges. The hydrophobic 4-iodophenyl group significantly reduces aqueous solubility compared to standard amino acids, and the steric bulk of the
This guide details a robust, self-validating protocol for introducing the Fmoc (9-fluorenylmethoxycarbonyl) group using Fmoc-OSu , avoiding the oligomerization side-reactions common with acyl chloride reagents.
Critical Reagent Selection: Fmoc-OSu vs. Fmoc-Cl[1][2]
For
| Feature | Fmoc-Cl (Chloride) | Fmoc-OSu (Succinimide) | Recommendation |
| Reactivity | High | Moderate (Controlled) | Fmoc-OSu |
| Risk of Oligomerization | High. Can form mixed anhydrides with the carboxylate, leading to dipeptide impurities (Fmoc-AA-AA-OH). | Low. Reacts selectively with the amine; does not activate the carboxylate. | Fmoc-OSu |
| Byproducts | HCl (requires extra base neutralization). | N-Hydroxysuccinimide (water soluble, easily removed). | Fmoc-OSu |
| Solubility Requirement | Tolerates high organic content. | Requires polar aprotic/aqueous mix. | Fmoc-OSu |
Decision: This protocol utilizes Fmoc-OSu . Although Fmoc-Cl is cheaper, the purification of Fmoc-
Experimental Protocol: Fmoc-Protection
Materials & Equipment
-
Starting Material: (3S)-3-amino-3-(4-iodophenyl)propanoic acid (Chiral purity >98% is critical).
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1]
-
Solvents: 1,4-Dioxane (HPLC grade), Deionized Water, Ethyl Acetate (EtOAc), 1M HCl, 1M Na₂CO₃.
-
Equipment: pH meter (calibrated), rotary evaporator.
Synthesis Workflow (Diagram)
Figure 1: Workflow for the Fmoc-protection of hydrophobic
Step-by-Step Procedure
Step 1: Dissolution & pH Adjustment
-
In a round-bottom flask, suspend 1.0 equiv (e.g., 5.0 mmol) of (3S)-3-amino-3-(4-iodophenyl)propanoic acid in a mixture of Water:1,4-Dioxane (1:1 v/v) .
-
Note: The iodine atom increases lipophilicity. If the solution is cloudy, increase Dioxane ratio to 2:1.
-
-
Add 2.0 equiv of Na₂CO₃ (solid or 10% solution).
-
Stir until a clear solution is obtained. Check pH; it must be between 9.0 and 9.5 .
-
Caution: pH > 10.0 risks racemization or premature Fmoc cleavage. pH < 8.5 slows the reaction.
-
Step 2: Addition of Fmoc-OSu
-
Cool the solution to 0°C (ice bath).
-
Dissolve 1.1 equiv of Fmoc-OSu in a minimal amount of 1,4-Dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes.
-
Remove ice bath and stir at Room Temperature (RT) for 4–12 hours .
-
Monitoring: Monitor via TLC (EtOAc/Hexane) or HPLC. The free amine starting material should disappear.
-
Step 3: Workup & Purification
-
Wash: Dilute the reaction mixture with water (approx. double the volume). Extract twice with Diethyl Ether or MTBE .
-
Purpose: This removes unreacted Fmoc-OSu and the byproduct N-hydroxysuccinimide, leaving the product (as a salt) in the aqueous phase.
-
-
Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 2.0 .
-
Observation: The product, Fmoc-(3S)-3-amino-3-(4-iodophenyl)propanoic acid, will precipitate as a white solid.
-
-
Isolation:
-
Option A (Precipitate): If the solid is filterable, filter, wash with cold water/hexane, and dry in vacuo.
-
Option B (Extraction): If the solid is oily (common with iodo-derivatives), extract the aqueous layer 3x with Ethyl Acetate . Dry organic layers over MgSO₄, filter, and evaporate.
-
-
Recrystallization: Recrystallize from EtOAc/Hexane if necessary to remove traces of Fmoc-beta-alanine or dimers.
Application in SPPS
Incorporating this residue into a peptide chain requires modified coupling cycles due to the steric hindrance of the
Coupling Protocol (The "Power" Cycle)
Standard DIC/HOBt coupling is often insufficient for sterically demanding
| Parameter | Standard Condition | Recommended for Iodo-Beta-AA |
| Activator | HBTU or DIC/Oxyma | HATU / HOAt (or PyBOP) |
| Base | DIPEA (2 equiv) | TMP (2,4,6-Trimethylpyridine) or DIPEA |
| Stoichiometry | 3-5 equiv AA | 2.5 - 3 equiv AA (Conserve expensive material) |
| Time | 30 - 60 min | 2 - 4 hours (Double coupling recommended) |
| Monitoring | Kaiser Test | Chloranil Test (Kaiser is false-negative for secondary amines, though this is a primary amine, Chloranil is more sensitive for difficult sequences). |
SPPS Cycle Diagram
Figure 2: Modified SPPS cycle for sterically hindered
Quality Control & Troubleshooting
Analytical Expectations
-
HPLC: Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA). The hydrophobic iodine group will cause the product to elute significantly later than non-iodinated analogs.
-
Mass Spectrometry (ESI): Look for
.-
Note: Iodine has a unique mass defect. Ensure the isotopic pattern matches.
-
-
NMR: Verify the integrity of the
-proton (multiplet near 3.5-4.5 ppm) and the aromatic region (distinct AA'BB' system for para-substituted ring).
Common Pitfalls
-
Oligomerization: If Mass Spec shows
, you likely had excess base or used Fmoc-Cl. Switch to Fmoc-OSu and strictly control pH < 10. -
Iodine Instability: The C-I bond is light-sensitive. Wrap all reaction vessels in aluminum foil. Avoid using Pd-contaminated glassware during the protection step to prevent premature cross-coupling.
-
Incomplete Coupling in SPPS: If the residue fails to couple, switch solvent to NMP (N-methylpyrrolidone) instead of DMF to improve swelling and solubility of the hydrophobic chain.
References
-
Fmoc-OSu Utility: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[2]
-
Beta-Amino Acid Synthesis: Seebach, D., et al. (1996).
-amino acids. Helvetica Chimica Acta. -
Fmoc-Cl vs Fmoc-OSu: Lapatsanis, L., et al. (1983). Synthesis of N-2,2,2-(trichloroethoxycarbonyl)-L-amino acids and N-(9-fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group. Canadian Journal of Chemistry.
-
Coupling Reagents (HATU): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society.
Sources
Synthesis of beta-peptides using 4-iodophenyl derivatives
Application Note: High-Fidelity Synthesis of -Peptides via 4-Iodophenyl Derivatives
Executive Summary
This Application Note details the strategic integration of 4-iodophenyl derivatives into
Module A: Monomer Synthesis (The Scaffold)
The primary challenge in this workflow is accessing the enantiopure
Mechanism: Arndt-Eistert Homologation
The most robust route involves the Arndt-Eistert homologation of Fmoc-protected 4-iodo-L-phenylalanine. This inserts a methylene group (
Critical Consideration: The iodine substituent on the aromatic ring is stable under standard Wolff rearrangement conditions, provided strong reducing environments are avoided.
Workflow Diagram
Figure 1: Arndt-Eistert homologation pathway for converting
Experimental Protocol: Monomer Production
Reagents:
-
Fmoc-4-iodo-L-Phe-OH (1.0 eq)
-
Isobutyl chloroformate (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Diazomethane (excess, ethereal solution) [SAFETY CRITICAL]
-
Silver benzoate (0.1 eq)
Step-by-Step:
-
Activation: Dissolve Fmoc-4-iodo-Phe-OH in anhydrous THF under
. Cool to -15°C. Add NMM followed by isobutyl chloroformate. Stir for 15 min to form the mixed anhydride. -
Diazotization: Filter the precipitated NMM salts rapidly. Add the filtrate to a pre-cooled (0°C) solution of diazomethane in diethyl ether.
-
Note: The solution should turn yellow. Stir for 3 hours while warming to RT.
-
Safety: Use specialized glassware (Clear-Seal joints, no ground glass) to prevent explosion risks associated with diazomethane.
-
-
Workup 1: Quench excess diazomethane with weak acetic acid. Wash with sat.
and brine. Evaporate solvent to yield the crude -diazoketone (yellow solid). -
Wolff Rearrangement: Dissolve the diazoketone in dioxane/water (9:1). Add silver benzoate (
eq). Sonicate in an ultrasound bath at RT until nitrogen evolution ceases (approx. 30-60 min).-
Observation: The solution turns black due to colloidal silver.
-
-
Purification: Filter through Celite. Acidify filtrate to pH 2 with 1M HCl. Extract with EtOAc.[2] Recrystallize from EtOAc/Hexane.
Module B: Solid Phase Assembly (The Backbone)
Coupling Strategy
Standard DIC/HOBt protocols often fail for
Protocol: SPPS of -Peptides
Resin: Rink Amide MBHA (Loading: 0.3 - 0.5 mmol/g). Low loading is preferred to prevent inter-chain aggregation.
| Step | Reagent/Solvent | Time | Cycles |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 10 min | 2 |
| Wash | DMF | 1 min | 5 |
| Coupling | Fmoc- | 60 min | 2 (Double Couple) |
| Wash | DMF | 1 min | 5 |
| Capping | Acetic Anhydride / Pyridine / DMF | 5 min | 1 |
Monitoring:
Use the Chloranil Test rather than the Kaiser test. Secondary amines (often present in
Module C: Diversity Generation (The Application)
This is the core value proposition. The 4-iodophenyl group acts as a universal acceptor for aryl boronic acids.
On-Resin Suzuki-Miyaura Coupling
Performing the reaction on-resin avoids solubility issues common with hydrophobic
Workflow Diagram
Figure 2: On-resin Suzuki-Miyaura cross-coupling workflow for library generation.
Experimental Protocol: Cross-Coupling
-
Preparation: Swell the resin (containing the 4-iodo-peptide) in degassed DMF.
-
Catalyst Mix: In a separate vial under Argon, dissolve:
-
Reaction: Add the catalyst mix to the resin. Add
(approx. 10% of total volume). -
Incubation: Shake at 80°C for 12 hours.
-
Note: Microwave irradiation (60°C, 30 min) can significantly accelerate this step [1].
-
-
Palladium Removal (Crucial): After draining, wash the resin with 0.02 M sodium diethyldithiocarbamate in DMF (
min). This chelates residual Palladium which otherwise contaminates the final peptide. -
Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).
Quality Control & Troubleshooting
Analytical Data Interpretation
When analyzing the final products via HPLC/MS, look for the following:
| Observation | Probable Cause | Corrective Action |
| Mass -127 Da | De-iodination (Protodehalogenation) | Reduce reaction temp; Ensure strictly anaerobic conditions; switch to |
| Broad Peak / Shoulder | Racemization during Monomer Synthesis | Check Monomer chiral purity via CZE or Chiral HPLC before SPPS. Avoid strong bases during coupling. |
| Mass +16 Da | Oxidation of Met/Trp (if present) | Use degassed solvents; Add scavengers (DTT) during cleavage. |
| Incomplete Conversion | Steric hindrance of the helix | Use Microwave heating; Increase catalyst loading; Use S-Phos ligand. |
Verification
For the Arndt-Eistert product (Monomer), the disappearance of the diazoketone peak (
References
-
Limbach, M., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[4] Molecules, 22(2), 263. [Link]
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. [Link]
-
Planas, M., et al. (2019). "Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety."[5] Beilstein Journal of Organic Chemistry, 15, 740–748. [Link]
-
Afonso, A., et al. (2019). "Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction."[4][5][6] Bioconjugate Chemistry, 30(12), 3007–3010. [Link]
Sources
Troubleshooting & Optimization
Solubility issues of 4-iodophenyl beta-amino acids in DMF and DMSO
Technical Support Center: Solubilizing 4-Iodophenyl- -Amino Acids
Executive Summary: The "Zwitterion Trap"
Welcome to the technical support guide for handling 4-iodophenyl-
The Core Problem:
Unlike standard organic intermediates, free
Troubleshooting Decision Matrix
Before proceeding, identify your downstream application. The method of solubilization must be compatible with your next experimental step.
Figure 1: Decision tree for selecting the appropriate solubilization protocol based on downstream applications.
Technical Protocols
Method A: The "Salting In" Technique (LiCl)
Best For: Peptide coupling, solid-phase synthesis, and reactions tolerant of salts.
Mechanism: Lithium ions (
| Parameter | Specification |
| Reagent | Anhydrous Lithium Chloride (LiCl) |
| Concentration | 5% - 10% (w/v) in DMF or DMSO |
| Temperature | Room Temp to 40°C (Max) |
Protocol:
-
Weigh the required amount of LiCl (e.g., 500 mg) into a dry vial.
-
Add dry DMF (10 mL) and stir until LiCl is fully dissolved (exothermic; solution may warm slightly).
-
Add the 4-iodophenyl-
-amino acid to this "salted" solvent. -
Sonicate for 5-10 minutes. The zwitterionic lattice will break, yielding a clear solution.
Critical Note: Ensure LiCl is anhydrous. Hydrated salts introduce water which can quench subsequent coupling reactions.
Method B: Transient Silylation (BSA)
Best For: Anhydrous organic synthesis (e.g., Pd-catalyzed cross-coupling) where free protons or salts are undesirable. Mechanism: BSA (N,O-Bis(trimethylsilyl)acetamide) temporarily caps the carboxylic acid and amine as silyl derivatives, rendering the molecule highly lipophilic and soluble in organic solvents like DCM, THF, or DMF.
Protocol:
-
Suspend the amino acid in dry DMF or DCM (Dichloromethane).
-
Add 2.0 - 2.5 equivalents of BSA under inert atmosphere (
/Ar). -
Stir at Room Temperature for 30–60 minutes.
-
Observation: The suspension will turn into a clear, homogeneous solution as the silyl-protection occurs.
-
Post-Reaction: The silyl groups are cleaved spontaneously during aqueous workup.
Method C: Acidification (Charge Breaking)
Best For: HPLC sample preparation, NMR, or long-term storage.
Mechanism: Adding strong acid protonates the carboxylate (
Protocol:
-
Prepare a solvent mixture of DMSO containing 0.1% to 1.0% TFA (Trifluoroacetic acid).
-
Add the amino acid solid.
-
Vortex or sonicate briefly.
-
Result: Immediate dissolution.
Stability & Handling (The "Iodine Factor")
The 4-iodophenyl moiety introduces specific stability risks that differ from standard amino acids.
A. Thermal Deiodination
The
-
Risk: Prolonged heating in DMF
can lead to homolytic cleavage of the iodine, especially under light exposure. -
Solution: Never heat 4-iodophenyl derivatives above 50°C to aid solubility. Use chemical additives (LiCl/BSA) instead of thermal energy.
B. DMF Decomposition (The "Fishy" Warning)
DMF decomposes over time to Dimethylamine (DMA) and Carbon Monoxide.
-
Reaction:
-
Impact: DMA is a secondary amine. It will react with your activated amino acid esters or cross-coupling reagents, lowering yields.
-
Test: Smell the DMF. A "fishy" odor indicates DMA presence.[2] Use only fresh, high-grade (amine-free) DMF.
Visualizing the Solvation Mechanism
The following diagram illustrates why pure DMF fails and how LiCl succeeds.
Figure 2: Mechanistic pathway of solubilization using chaotropic salts.
Frequently Asked Questions (FAQs)
Q1: My solution turned into a gel after 24 hours in DMSO. Why?
A:
-
Fix: Add 1-5% TFA (if acidic conditions are allowed) or 5% LiCl to disrupt the network. Do not store highly concentrated solutions (>100mM) for long periods.
Q2: Can I use sonication to dissolve the 4-iodophenyl amino acid? A: Yes, but with strict limits. Pulse-sonicate (30 seconds on, 30 seconds off) to avoid heating the solvent. Continuous sonication can raise temperatures >60°C, risking deiodination or DMF decomposition.
Q3: Is DMSO better than DMF? A: DMSO generally has higher solvating power for zwitterions than DMF. However, DMSO is an oxidant and is difficult to remove (high boiling point). If you are doing a Pd-catalyzed coupling (Suzuki/Sonogashira) on the iodine, DMF is preferred as DMSO can coordinate strongly to Palladium, potentially poisoning the catalyst.
Q4: I smell a fishy odor in my DMF stock. Is it safe to use? A: No. The fishy smell is dimethylamine (DMA). DMA will react with your amino acid if you activate the carboxylate, forming an unwanted dimethylamide side product. Discard and use fresh anhydrous DMF.
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Seminal work on solubilizing beta-amino acids using LiCl/DMF systems).
-
Leggio, A., et al. (2016). Formation of aspartimide and other side reactions in peptide synthesis.[3] In Side Reactions in Peptide Synthesis. (Details on aggregation and solvent additives).
-
Ju, L., et al. (2013). 4R- and 4S-Iodophenyl Hydroxyproline...[4] Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions.[4] PMC/NIH. (Specific handling of iodophenyl amino acid derivatives).
-
Sigma-Aldrich Technical Bulletin. Solubility Guidelines for Peptides and Amino Acids. (Standard protocols for zwitterion solubilization).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation in Beta-Peptides Containing Hydrophobic Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-peptides, particularly those containing aggregation-prone hydrophobic residues. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during the synthesis, purification, handling, and experimental use of these complex molecules. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these issues effectively.
Part 1: Frequently Asked Questions - Understanding the "Why" Behind Aggregation
This section addresses the fundamental principles governing the aggregation of beta-peptides, providing the necessary background to make informed decisions in your experimental design.
Q1: What are the primary drivers of aggregation in beta-peptides with hydrophobic residues?
Aggregation in beta-peptides rich in hydrophobic residues is a thermodynamically favorable process driven by the desire to minimize the unfavorable interactions between these nonpolar side chains and the aqueous environment.[1] This phenomenon, known as the hydrophobic effect, causes the peptide chains to self-associate, burying the hydrophobic regions away from water.[1]
Several key structural factors contribute to this process:
-
Formation of β-Sheet Structures: Beta-peptides, like their alpha-peptide counterparts, can adopt specific secondary structures. A high propensity to form intermolecular β-sheets is a major driver of aggregation.[2] In this conformation, extended peptide backbones align to form a network of hydrogen bonds, creating highly stable, ordered aggregates that can grow into larger fibrils.[3]
-
The Role of β-Hairpins: The formation of intramolecular β-hairpins can act as a crucial intermediate step.[3][4] A β-hairpin structure can expose hydrophobic side chains in a manner that facilitates intermolecular interactions, effectively seeding the formation of larger β-sheets.[3]
-
Hydrophilic-Hydrophobic Interfaces: Aggregation is often accelerated at interfaces between hydrophilic and hydrophobic environments, such as a cell membrane surface or even an air-water interface.[4] These interfaces can concentrate the peptides, promoting self-assembly.[4]
Q2: What is the difference between amorphous aggregates, oligomers, and fibrils? And why does it matter?
The term "aggregation" encompasses a spectrum of species, and understanding their differences is critical as they can have varying biological activities and toxicities.[5][6]
| Aggregate Type | Description | Significance in Experiments |
| Monomers | Single, soluble peptide chains. | Often the desired, biologically active (or inactive precursor) form. Their depletion can lead to loss of function. |
| Oligomers | Small, soluble aggregates of a few peptide monomers. | Increasingly recognized as the most cytotoxic species in many amyloid-related diseases.[3][6] Their presence can lead to misleading results in cell-based assays. |
| Protofibrils | Elongated, fibrillar intermediates that are still soluble. | Precursors to mature fibrils. |
| Fibrils | Large, insoluble, and highly ordered structures with a characteristic cross-β-sheet conformation. | The hallmark of many amyloid diseases.[3] Their insolubility can cause issues with purification and analysis. |
| Amorphous Aggregates | Disordered, insoluble aggregates lacking a defined structure. | Can also lead to experimental artifacts and represent a loss of active peptide. |
Q3: At what stages of my workflow is aggregation most likely to occur?
Aggregation is a pervasive issue that can arise at multiple points in your workflow. Awareness of these critical stages is the first step toward prevention.
-
Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can hinder the accessibility of the N-terminus for the next coupling step, leading to truncated sequences and poor synthesis yields.[7][8]
-
Cleavage and Deprotection: The transition from the protected state on the resin to the unprotected peptide in a cleavage cocktail can trigger aggregation as the peptide is liberated.
-
Purification: The conditions used in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), particularly the presence of aqueous mobile phases, can promote aggregation, leading to poor peak shape and difficult purification.[7][9]
-
Lyophilization and Solubilization: The process of freeze-drying and subsequent reconstitution is a major bottleneck. Highly hydrophobic peptides are notoriously difficult to dissolve in aqueous buffers.[10]
-
Storage: Even when initially solubilized, peptides can aggregate over time in storage, especially if not stored under optimal conditions.
-
Experimental Use: Diluting a peptide from a stock solution (often in an organic solvent) into an aqueous experimental buffer is a common point where aggregation occurs, leading to inaccurate concentrations and unreliable experimental outcomes.
Part 2: Troubleshooting Guide - From Synthesis to Experiment
This section provides a question-and-answer formatted guide to directly address and troubleshoot specific issues you may encounter.
Section 2.1: Challenges During and After Peptide Synthesis
Q4: My peptide is aggregating on the resin during solid-phase peptide synthesis (SPPS). What can I do?
On-resin aggregation is often due to intermolecular hydrogen bonding of the growing peptide chains.[8] Here are several strategies to disrupt this:
-
Switch Solvents: Replace standard solvents like DMF with more effective alternatives like N-methylpyrrolidone (NMP) or by adding chaotropic agents. Adding 25% DMSO in DMF can also be beneficial.[8]
-
Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the alpha-nitrogen of an amino acid can physically prevent hydrogen bond formation.[8]
-
Use Pseudoprolines: Dipeptides containing serine or threonine can be introduced as pseudoprolines, which induce a kink in the peptide backbone and disrupt the formation of secondary structures.[8]
-
Depsipeptide Method: Substituting a peptide bond with an ester bond (a depsipeptide) can also restrict aggregation phenomena during synthesis.[7]
-
Elevated Temperature and Sonication: Performing coupling reactions at a higher temperature or using sonication can help to break up aggregates and improve reaction kinetics.[8]
Q5: I'm having trouble cleaving my hydrophobic beta-peptide from the resin and then precipitating it. Any suggestions?
The challenge here is finding a solvent system that keeps the peptide soluble after cleavage but still allows for effective precipitation.
-
Alternative Precipitation Solvents: If cold diethyl ether is not working effectively, try alternative non-polar solvents.
-
Direct Purification: For extremely difficult peptides, it may be necessary to minimize precipitation steps. After cleavage, the cocktail can be concentrated, and the crude peptide dissolved directly into a strong solvent like DMSO or hexafluoroisopropanol (HFIP) for immediate purification.
Section 2.2: Solubilization and Purification Headaches
Q6: My lyophilized hydrophobic beta-peptide won't dissolve. What is the best solvent to use?
This is one of the most common and frustrating challenges. A systematic approach is required.
Core Principle: Start with a strong organic solvent to "wet" the peptide and break up initial aggregates, then carefully introduce the aqueous component.[11]
Recommended Solvents for Initial Dissolution:
| Solvent | Properties and Use Cases |
| DMSO (Dimethyl sulfoxide) | Excellent for highly hydrophobic peptides. Low toxicity makes it suitable for many biological assays (final concentration usually <1%).[12][13] |
| DMF (Dimethylformamide) | Another strong organic solvent, can be used as an alternative to DMSO.[12] |
| Acetonitrile (ACN) | Often used in purification, can be effective for solubilization. |
| TFE (Trifluoroethanol) / HFIP (Hexafluoroisopropanol) | These fluorinated alcohols are excellent at disrupting secondary structures and solubilizing highly aggregation-prone peptides. Often used for structural studies. |
| Basic Solutions (e.g., 1% NH₄OH) | For peptides that are not soluble in organic solvents alone, a basic aqueous solution can sometimes be effective.[9] |
A detailed, step-by-step protocol for solubilization is provided in Part 4.
Q7: My peptide dissolves initially but then crashes out of solution. How can I maintain its solubility?
This often happens when diluting a stock solution into an aqueous buffer. The key is to manage the transition from organic to aqueous environments.
-
Stepwise Dilution: Add the aqueous buffer to the peptide stock solution slowly and in small aliquots, with vortexing or sonication after each addition.[13]
-
Adjust pH: The net charge of your peptide can significantly influence its solubility. For peptides with a net positive charge, an acidic buffer (e.g., containing 10% acetic acid or 0.1% TFA) may help. For negatively charged peptides, a basic buffer (e.g., containing 10% NH₄OH) might be necessary.[12]
-
Co-solvents in Final Buffer: It may be necessary to include a small percentage of an organic solvent (like DMSO) in your final experimental buffer to maintain solubility. Always check for compatibility with your assay.[13]
Q8: I'm seeing multiple peaks or a broad peak during RP-HPLC purification. Is this aggregation? How can I improve my purification?
Poor chromatography is a classic symptom of on-column aggregation.[9]
-
Optimize Solubilization Before Injection: Ensure your crude peptide is fully monomeric before injecting it onto the column. Dissolving the sample in a strong solvent like DMSO or a basic solution (e.g., 25% MeCN(aq) + 1% NH₄OH) can be effective.[9]
-
Adjust Mobile Phase:
-
Increase Organic Content: For very hydrophobic peptides, you may need to start your gradient with a higher percentage of organic solvent.
-
Use Different Organic Modifiers: If acetonitrile isn't working well, try n-propanol.[11]
-
Change the pH: Switching to a basic mobile phase (e.g., using ammonium bicarbonate) can alter the peptide's charge and conformation, sometimes improving separation.
-
-
Lower Sample Load: Overloading the column can exacerbate aggregation. Try injecting a smaller amount of your peptide.
Section 2.3: Preventing Aggregation in Solution and During Experiments
Q9: How should I store my hydrophobic beta-peptide to minimize aggregation over time?
-
Store as a Lyophilized Powder: The most stable form for long-term storage is as a lyophilized powder at -20°C or -80°C.
-
Stock Solutions in Organic Solvents: If you need to store the peptide in solution, use a pure organic solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Avoid Aqueous Storage: Do not store hydrophobic peptides in aqueous buffers for extended periods, as this will promote aggregation.
Q10: My peptide aggregates when I dilute it into my aqueous experimental buffer. How can I prevent this?
This is a critical transition. The principles from Q7 apply here. The goal is to avoid a sudden, drastic change in the solvent environment.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions, gradually increasing the proportion of aqueous buffer.
-
Use of Surfactants: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) in your final buffer can sometimes help to keep hydrophobic peptides soluble, but their compatibility with your experiment must be verified.
Q11: Are there any additives I can include in my solutions to inhibit aggregation?
Yes, several compounds have been shown to inhibit the aggregation of amyloidogenic peptides, which may be applicable to other beta-peptides:
-
Polyphenols: Compounds like myricetin and rosmarinic acid have been shown to inhibit aggregation by forming hydrogen bonds with charged amino acid residues involved in the process.[4]
-
β-Sheet Breaker Peptides: These are short peptides designed to bind to aggregation-prone regions of your target peptide and disrupt the formation of β-sheets.[[“]][15] Incorporating a β-amino acid into an inhibitor peptide can also be an effective strategy.[16]
Part 3: Advanced Strategies and Characterization
Section 3.1: Proactive Strategies in Peptide Design
Q12: Can I modify my peptide sequence to reduce its aggregation propensity without affecting its function?
Yes, this is a powerful strategy, although it requires careful consideration of structure-activity relationships.
-
Amino Acid Substitution: Replacing key hydrophobic residues with less aggregation-prone ones can be effective. For example, substituting a valine with a leucine can alter helical propensity versus β-sheet propensity.[17] Proline can be introduced to disrupt β-sheet structures.[15]
-
N-methylation: Methylating the nitrogen atom of a peptide bond removes its ability to act as a hydrogen bond donor, which can disrupt β-sheet formation.[18]
-
Incorporate D-amino acids: Peptides containing D-amino acids are more resistant to enzymatic degradation and can be designed to inhibit the aggregation of their L-amino acid counterparts.[18]
Section 3.2: Characterizing Aggregation
Q13: How can I confirm that my peptide is aggregated and characterize the type of aggregates present?
Several biophysical techniques can be used to detect and characterize aggregates.
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. Can distinguish between monomers, oligomers, and larger aggregates. |
| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure of the peptide. A shift towards a strong negative band around 218 nm is indicative of β-sheet formation.[15] |
| Thioflavin T (ThT) Fluorescence Assay | ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. It is a standard method for monitoring fibrillization kinetics.[15][19] |
| Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) | Allows for direct visualization of aggregate morphology, enabling differentiation between amorphous aggregates, oligomers, and mature fibrils. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Can be used to isolate and quantify different aggregation states. |
| Isoelectric Focusing (IEF) | Separates peptides based on their isoelectric point (pI). Monomers and aggregates often have different pI values and can be separated.[20][21] |
Part 4: Protocols and Visual Guides
Experimental Protocol: Solubilization of a Highly Hydrophobic Beta-Peptide
This protocol provides a systematic workflow for solubilizing a challenging peptide. Always start with a small aliquot of your peptide to test solubility before committing your entire batch.
-
Preparation:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
-
Initial Dissolution (Organic Solvent):
-
Add a small volume of 100% DMSO to the peptide. The volume should be just enough to create a concentrated stock (e.g., 10-20 µL for 1 mg of peptide).
-
Vortex thoroughly. If the peptide does not dissolve, gently sonicate the vial in a water bath for 5-10 minutes.
-
-
Stepwise Dilution (If an aqueous solution is needed):
-
If the peptide is soluble in DMSO, you can now begin to dilute it into your desired aqueous buffer.
-
Crucially, add the buffer to the DMSO stock, not the other way around.
-
Add the buffer in small increments (e.g., 10% of the current volume at a time).
-
Vortex or sonicate briefly after each addition.
-
Visually inspect for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit for that particular solvent composition.
-
-
Alternative Protocol (Basic Solution):
-
If the peptide is insoluble in DMSO, try a fresh aliquot.
-
Add a small volume of 1% ammonium hydroxide (NH₄OH) in sterile water.
-
Vortex and sonicate as described above.
-
If soluble, you can then adjust the pH carefully with an acidic buffer, or dilute into a buffer with a compatible pH.
-
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This is a common method to monitor the kinetics of amyloid fibril formation in real-time.
-
Reagent Preparation:
-
Peptide Stock: Prepare a concentrated stock of your peptide in an appropriate solvent (e.g., DMSO) as determined by your solubilization trials.
-
ThT Stock: Prepare a 2.5 mM ThT stock solution in water. Filter sterilize and store protected from light.
-
Assay Buffer: Prepare your desired experimental buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the assay buffer.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Initiate the aggregation reaction by adding the peptide stock solution to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low and consistent across all wells (e.g., <1%).
-
Include a small glass bead in each well if agitation is desired.
-
-
Measurement:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Monitor the fluorescence intensity over time (e.g., every 5-15 minutes) for several hours or days. The plate should be incubated at a constant temperature (e.g., 37°C), with intermittent shaking if desired.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.[19]
-
Visualizations
Caption: Mechanisms of anti-aggregation strategies.
References
- Wimley, W. C. & White, S. H. Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology3, 842-848 (1996).
-
Zetterberg, H., Möller, C., Andreasson, U., Blennow, K. & Pahnke, J. Separation and characterization of aggregated species of amyloid-beta peptides. Journal of Neurochemistry114 , 1059-1068 (2010). URL: [Link]
-
Tarun, A. S., Schwierz, N., Hinsen, K. & Knaup, G. Key Residue for Aggregation of Amyloid-β Peptides. The Journal of Physical Chemistry B119 , 11486-11495 (2015). URL: [Link]
-
Biotage. Handling difficult peptides - how to purify beta amyloid peptides. (2023). URL: [Link]
-
Zetterberg, H., Möller, C., Andreasson, U., Blennow, K. & Pahnke, J. Separation and characterization of aggregated species of amyloid-beta peptides. Journal of Neurochemistry114 , 1059-1068 (2010). URL: [Link]
-
Okumura, H. Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences22 , 1733 (2021). URL: [Link]
-
Consensus. Molecular mechanisms of peptide inhibitors in amyloid beta aggregation. URL: [Link]
-
Kumar, A. et al. Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au3 , 133-146 (2023). URL: [Link]
-
GenScript. Peptide Solubility Guidelines. URL: [Link]
-
ResearchGate. Structural Characterization of Peptide Aggregates: Secondary Structure Composition and Molecular Arrangements. URL: [Link]
-
Al-Haj, D. C., O’Brien-Simpson, N. M. & Separovic, F. Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry7 , (2019). URL: [Link]
-
Auer, S., Ricchiuto, P. & Kashchiev, D. Effect of β-sheet propensity on peptide aggregation. The Journal of Chemical Physics130 , 145102 (2009). URL: [Link]
-
JPT Peptide Technologies. Peptide Solubilization. URL: [Link]
-
Mondal, B. et al. Peptide-Based Strategies: Combating Alzheimer's Amyloid β Aggregation through Ergonomic Design and Fibril Disruption. Biochemistry63 , 2379-2391 (2024). URL: [Link]
-
Kim, W. & Hecht, M. H. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences102 , 10921-10926 (2005). URL: [Link]
-
Nerelius, C., Johansson, J. & Sandegren, A. Amyloid beta-peptide aggregation. What does it result in and how can it be prevented? Frontiers in Bioscience14 , 1716 (2009). URL: [Link]
-
Matz, H. et al. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Peptides2010 , 1-9 (2010). URL: [Link]
-
Nowak, K. et al. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo. RSC Advances14 , 31776-31787 (2024). URL: [Link]
-
Pandey, P. et al. Amyloid-β Peptide Impact on Synaptic Function and Neuroepigenetic Gene Control Reveal New Therapeutic Strategies for Alzheimer's Disease. Frontiers in Molecular Neuroscience13 , (2020). URL: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. URL: [Link]
-
Molavipordanjani, S. & Mojarad-Jabali, S. Amyloid-β Inhibiting Peptides: An Innovative Strategy for Alzheimer's Disease Treatment. Research in Molecular Medicine11 , 149-160 (2023). URL: [Link]
-
Kakio, A. et al. Effects of membrane interaction and aggregation of amyloid β-peptide on lipid mobility and membrane domain structure. Soft Matter8 , 6345 (2012). URL: [Link]
-
Sormanni, P. et al. A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie International Edition59 , 11395-11401 (2020). URL: [Link]
-
The Nest Group, Inc. Designing Purification Methods for Hydrophobic Peptides. (1998). URL: [Link]
-
ResearchGate. Does anybody have an idea of how to solubilize hydrophobic peptides? (2020). URL: [Link]
-
Saravanan, S., Gibson, T. J. & Welland, M. E. Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus10 , 20190074 (2020). URL: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Key Residue for Aggregation of Amyloid-β Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. imrpress.com [imrpress.com]
- 6. Frontiers | Amyloid-β Peptide Impact on Synaptic Function and Neuroepigenetic Gene Control Reveal New Therapeutic Strategies for Alzheimer’s Disease [frontiersin.org]
- 7. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nestgrp.com [nestgrp.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. jpt.com [jpt.com]
- 14. consensus.app [consensus.app]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Peptide-Based Strategies: Combating Alzheimer's Amyloid β Aggregation through Ergonomic Design and Fibril Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 19. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Separation and characterization of aggregated species of amyloid-beta peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
Resolution of racemic 3-amino-3-(4-iodophenyl)propanoic acid using lipases
Technical Support Center: Enzymatic Resolution of -Amino Acids
Topic: Resolution of Racemic 3-amino-3-(4-iodophenyl)propanoic acid
Document ID: TS-LIP-4IODO-BETA | Version: 2.1 | Status: Active
Executive Summary & Application Context
Welcome to the Biocatalysis Technical Support Center.
This guide addresses the enzymatic resolution of 3-amino-3-(4-iodophenyl)propanoic acid , a valuable
The Challenge: Unlike
The Solution: This guide prioritizes Enantioselective N-Acylation in organic media over ester hydrolysis. This method avoids solubility issues associated with zwitterionic
Core Experimental Protocol (The "Happy Path")
Method: Kinetic Resolution via Enantioselective N-Acylation
Enzyme of Choice: Candida antarctica Lipase A (CAL-A)
Note: While CAL-B (Novozym 435) is the industry standard, CAL-A has demonstrated superior performance for bulky
Reagents & Materials
| Component | Specification | Role |
| Substrate | rac-Ethyl 3-amino-3-(4-iodophenyl)propanoate | Starting Material |
| Biocatalyst | Immobilized CAL-A (e.g., on Celite or immobeads) | Chiral Catalyst |
| Acyl Donor | Butyl butanoate (or Ethyl Acetate) | Reactant & Solvent |
| Solvent | MTBE or Diisopropyl Ether (DIPE) | Co-solvent (optional) |
| Temperature | 30°C – 45°C | Reaction Parameter |
Step-by-Step Workflow
-
Substrate Preparation: Dissolve the racemic amino ester (100 mg) in Butyl butanoate (3 mL).
-
Tech Tip: If solubility is poor, use MTBE as the primary solvent and add 5-10 equivalents of the acyl donor.
-
-
Enzyme Addition: Add immobilized CAL-A (20-50% w/w relative to substrate).
-
Critical Check: Ensure the enzyme is dry. Water content >0.5% can trigger competing hydrolysis or racemization.
-
-
Incubation: Shake at 200 rpm at 30°C.
-
Monitoring: Monitor via HPLC (Chiralcel OD-H or AD-H column). Look for the formation of the N-butylamide ester (Product) and the depletion of one amino ester enantiomer.
-
-
Termination: Stop the reaction at ~50% conversion (typically 24–48 hours) by filtering off the enzyme.
-
Separation:
-
The reaction mixture now contains the (S)-Amine Ester (unreacted) and the (R)-Amide Ester (product).
-
Workup: Dilute with EtOAc and wash with 1M HCl. The (S)-Amine Ester will partition into the aqueous phase (as the HCl salt). The (R)-Amide Ester remains in the organic phase.
-
-
Hydrolysis (Optional): Reflux the separated fractions in 6N HCl to yield the free amino acid enantiomers.
Visualized Workflows
Figure 1: Kinetic Resolution Pathway
This diagram illustrates the molecular transformation and separation logic.[1]
Caption: Workflow for the kinetic resolution of 4-iodo-
Troubleshooting Guide (The "Unhappy Path")
Symptom A: No Conversion (<5% after 24h)
-
Root Cause 1: Steric Hindrance. The 4-iodo group is large. CAL-B might not accept it.
-
Fix: Switch to CAL-A or Lipase PS (Burkholderia cepacia).[2] These have different active site topologies better suited for secondary amines or bulky
-substituents.
-
-
Root Cause 2: Enzyme Water Layer.
-
Fix: Lipases need a "monolayer" of water to function, but too much kills acylation. Pre-equilibrate the enzyme in a humidity chamber (water activity
) or add molecular sieves if the solvent is too wet.
-
Symptom B: Low Enantioselectivity (
)
-
Root Cause 1: Temperature. High temperatures increase reaction rate but often decrease selectivity.
-
Fix: Lower the temperature to 4°C or 15°C. Reaction time will increase, but
-value often improves significantly.
-
-
Root Cause 2: Background Reaction. Spontaneous chemical acylation (non-enzymatic).
-
Fix: Run a blank control (no enzyme). If conversion occurs, switch to a less activated acyl donor (e.g., from vinyl acetate to ethyl acetate or butyl butanoate).
-
Symptom C: Racemization of Substrate [3][4]
-
Root Cause:
-amino esters have an acidic -proton. Basic impurities or high temperatures can cause racemization via an enolate intermediate.-
Fix: Ensure the system is neutral. Avoid using triethylamine. Keep temperature below 40°C.
-
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for optimizing lipase resolution of bulky
Frequently Asked Questions (FAQs)
Q1: Why use N-acylation instead of ester hydrolysis?
A: While ester hydrolysis is standard for
Q2: The 4-iodo group is sensitive. Will the enzyme reaction affect it? A: Lipases are extremely mild. They operate at neutral pH and moderate temperatures. They will not affect the aryl-iodide bond. However, protect the reaction vessel from light (wrap in foil) to prevent photo-degradation of the iodide moiety over long reaction times (48h+).
Q3: Can I reuse the enzyme? A: Yes. Immobilized lipases (like Novozym 435 or CAL-A on Celite) can typically be filtered, washed with dry solvent (e.g., acetone then MTBE), and reused 5–10 times. Note that activity may drop 10–15% per cycle.
Q4: How do I calculate the E-value?
A: Use the equation derived by Sih et al. based on conversion (
References
-
Enzym
-Amino Acids (General Review):- Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure -amino acids. Tetrahedron, 62(25), 5831-5854.
-
Specific Protocol for 4-Cyano Analog (CAL-A N-Acylation)
- Tasnádi, G., Forró, E., & Fülöp, F. (2008). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 19(17), 2096-2101.
- Note: This is the closest structural analog to the 4-iodo derivative, validating the CAL-A/Butyl Butano
-
Lipase PS for
-Amino Esters:- Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
-
Calculation of Enantioselectivity (E-Value)
- Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299.
Validation & Comparative
Mass Spectrometry Fragmentation of 4-Iodophenyl Derivatives: A Technical Guide
Topic: Mass spectrometry fragmentation patterns of 4-iodophenyl derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
In drug development and medicinal chemistry, 4-iodophenyl moieties serve two critical roles: as reactive intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) and as precursors for radioiodinated tracers (
Understanding the mass spectrometry (MS) behavior of these derivatives is distinct from their chloro- or bromo-analogs. The C-I bond is the "weakest link" in the aromatic scaffold, dictating a fragmentation hierarchy that almost always begins with iodine loss. This guide provides a mechanistic breakdown of these patterns, enabling precise structural elucidation and metabolite identification.[1]
Fundamental Fragmentation Mechanics
The fragmentation of 4-iodophenyl derivatives is governed by the lability of the Carbon-Iodine (C-I) bond. Unlike fluorinated or chlorinated compounds, where the halogen often remains attached during initial ring fragmentation, iodine is typically the first group to leave.
Bond Dissociation Energy (BDE) Hierarchy
The driving force for fragmentation is the bond dissociation energy. The C-I bond is significantly weaker than other aryl-halogen bonds, making it the primary site of cleavage under Electron Ionization (EI) and Collision-Induced Dissociation (CID).
| Bond Type | Approx.[1][2][3][4] BDE (kcal/mol) | MS Consequence |
| C-F | ~115 | Highly stable; F rarely leaves; ring fragmentation dominates.[1] |
| C-Cl | ~96 | Stable; Cl pattern (3:1) visible in molecular ion and fragments.[1][5][6] |
| C-Br | ~81 | Labile; Br pattern (1:1) often lost in secondary fragments.[1] |
| C-I | ~65 | Very Labile; Iodine loss is often the base peak or dominant pathway. |
The "Iodine Signature" in Mass Spectra
-
Mass Defect: Iodine has a significant negative mass defect (atomic mass 126.90447).[1] High-resolution MS (HRMS) can easily distinguish iodine-containing ions from isobaric interferences based on this defect.[1]
-
Isotopic Pattern: Unlike Cl (M, M+2 in 3:1 ratio) or Br (M, M+2 in 1:1 ratio), Iodine is monoisotopic (
I). There is no M+2 peak. This absence is a diagnostic negative marker when distinguishing from other halogens.[1] -
Radical Loss: The most characteristic fragmentation is the loss of the iodine radical (I
, 127 Da), generating a phenyl cation or radical cation depending on the ionization mode.
Comparative Analysis: 4-Iodo vs. Alternatives
This table contrasts the MS behavior of 4-iodophenyl derivatives against other 4-halophenyl analogs, assuming a generic structure
| Feature | 4-Iodo ( | 4-Bromo ( | 4-Chloro ( |
| Isotopic Cluster | Singlet (M only) | Doublet (1:1 ratio) | Doublet (3:1 ratio) |
| Primary Neutral Loss | -127 Da (I | -79/81 Da (Br | -35/37 Da (Cl |
| Base Peak Origin | Often [M-I] | Variable; often Molecular Ion (M | Molecular Ion (M |
| Phenyl Cation Formation | Very High Efficiency | Moderate | Low |
| Diagnostic Ion (Low Mass) | m/z 127 ( | m/z 79/81 ( | m/z 35/37 ( |
Expert Insight: In Electrospray Ionization (ESI) negative mode, the iodide ion (
, m/z 126.9) is a "super-diagnostic" fragment.[1] If you suspect an iodinated metabolite, perform a Precursor Ion Scan for m/z 126.9.[1]
Detailed Fragmentation Pathways
The fragmentation of 4-iodophenyl derivatives typically follows a cascade initiated by C-I cleavage.
Pathway A: Homolytic Cleavage (The Dominant Route)
Under EI (70 eV), the molecular ion (
-
Step 1: Loss of Iodine radical (
).[1] -
Step 2: Formation of the phenyl cation species (
).[1] -
Step 3: The phenyl cation is unstable and often ejects acetylene (
, 26 Da) to form a four-membered ring fragment ( type).[1]
Pathway B: Heterolytic Cleavage (ESI/CID)
In ESI positive mode, if the molecule is protonated
Visualization of Fragmentation Logic
The following diagram illustrates the fragmentation cascade for a generic 4-iodophenyl derivative.
Caption: Figure 1. General fragmentation cascade of 4-iodophenyl derivatives. The weak C-I bond drives the primary cleavage event.
Case Studies: Specific Derivatives
To demonstrate these principles, we examine three common derivatives used in synthesis and labeling.
Case Study 1: 4-Iodobenzoic Acid (Drug Precursor)
-
Molecular Weight: 248.02
-
Key Fragments (EI/ESI):
-
m/z 248 (
): Weak molecular ion.[1] -
m/z 231 (
): Loss of hydroxyl from carboxylic acid (common "ortho" effect absent, but COOH fragmentation persists).[1] -
m/z 121 (
, Benzoic Acid Cation): Base Peak. The iodine leaves, leaving the stable benzoic acid radical cation. -
m/z 105 (
): Benzoyl cation (Loss of OH from m/z 121 species).[1] -
m/z 77 (
): Phenyl cation (Loss of CO from m/z 105).[1]
-
Case Study 2: 4-Iodoaniline (Labeling Reagent)
-
Molecular Weight: 218.99
-
Key Fragments:
Case Study 3: 4-Iodophenol
-
Molecular Weight: 219.97
-
Key Fragments:
Visualization of 4-Iodobenzoic Acid Cascade
This specific pathway highlights the interplay between the halogen loss and the functional group.
Caption: Figure 2. Stepwise fragmentation of 4-iodobenzoic acid. Note the sequential loss of Iodine followed by functional group degradation.
Experimental Protocols
To replicate these results or validate a new iodinated derivative, follow this self-validating workflow.
LC-MS/MS Conditions (ESI)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Ionization: ESI Positive (for amine derivatives) or Negative (for phenols/acids).[1]
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).[1]
Validation Step (The "Cold Standard" Method)
When developing radioiodinated drugs (
-
Inject 1 µM "cold" standard.[1]
-
Confirm the loss of 127 Da (neutral loss scan).[1]
-
Verify the absence of M+2 isotope peak.[1]
-
This creates a "spectral fingerprint" that validates the identity of the radiotracer in later hot-cell quality control.[1]
References
-
Fragmentation Mechanisms of Halogenated Aromatics Smith, R. M.[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
-
Bond Dissociation Energies in Mass Spectrometry Luo, Y. R.[1] "Comprehensive Handbook of Chemical Bond Energies." CRC Press.
-
Phenyl Cation Reactivity and Rearrangement Ascenzi, D., et al. "Gas-phase reactivity of the phenyl cation."[1] Journal of Chemical Physics.
-
Mass Spectrometry of Pharmaceutical Impurities Niessen, W. M. A.[1] "Liquid Chromatography-Mass Spectrometry." CRC Press.
-
NIST Chemistry WebBook (Spectra Verification) National Institute of Standards and Technology.[1] "Mass Spectra of 4-Iodoaniline and 4-Iodobenzoic Acid." [1]
Sources
Guide to Proteolytic Stability: Beta-Peptides vs. Alpha-Peptides
Executive Summary
For researchers in peptide therapeutics, the transition from
This guide provides a technical comparison of these two classes, detailing the structural mechanisms of resistance, comparative stability data, and a validated LC-MS protocol for assessing serum stability.
Structural Basis of Stability
The dramatic stability difference stems from the fundamental architecture of the peptide backbone. Proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved over millions of years to recognize and cleave the specific geometry of the
The "Stealth" Mechanism
-
Alpha-Peptides: The carbonyl (
) and amide ( ) groups are separated by one carbon ( ). This spacing aligns perfectly with the catalytic triad (e.g., Ser-His-Asp) of serine proteases, facilitating nucleophilic attack. -
Beta-Peptides: The insertion of an extra methylene group (
) between the amine and the carboxylic acid creates two isomers: (side chain on -carbon) and (side chain on -carbon).[1][2] This homologation extends the backbone distance, effectively "shifting" the scissile bond out of the enzyme's active site. The protease simply cannot register the molecule as a substrate.
Visualization: Proteolytic Recognition Failure
The following diagram illustrates why the catalytic machinery of a protease fails to hydrolyze the
Figure 1: Mechanism of proteolytic resistance. The extended backbone of
Comparative Performance Data
The following data summarizes the stability profiles of
Table 1: Half-Life Comparison in Biological Media
| Substrate Type | Test Medium | Enzyme/Condition | Half-Life ( | Outcome |
| Human Serum | General Proteases | < 15 minutes | Rapid degradation | |
| In Vitro | Trypsin / Chymotrypsin | < 5 minutes | Immediate cleavage | |
| Human Serum | General Proteases | > 48 hours | No degradation detected | |
| In Vitro | Pepsin (pH 2) | > 60 hours | Completely stable | |
| Human Serum | General Proteases | 6 - 24 hours | significantly enhanced |
Key Insight: In landmark studies by Seebach et al. and Gellman et al.,
Experimental Protocol: Serum Stability Assay (LC-MS)
Objective: To quantitatively determine the metabolic half-life (
Prerequisites:
-
Purity: Peptides must be >95% pure (HPLC). Impurities can mask degradation products.
-
Internal Standard (IS): Use a structurally similar analog (non-interfering mass) or an isotopically labeled version of the analyte.
Step-by-Step Methodology
Phase 1: Preparation
-
Serum Activation: Thaw Human Serum (pooled, mixed gender) at 37°C. Centrifuge at 10,000 x g for 5 mins to remove lipids/clots.
-
Stock Solutions: Prepare peptide stock at 10 mM in water (or DMSO if hydrophobic).
-
Reaction Mix: Dilute peptide to 100
M in pre-warmed serum.-
Control: Heat-inactivated serum (56°C for 30 min) to differentiate chemical instability from enzymatic degradation.
-
Phase 2: Incubation & Sampling
-
Incubate the mixture at 37°C in a water bath or thermomixer (300 rpm).
-
Time Points: Withdraw 50
L aliquots at minutes (24h).
Phase 3: Quenching & Extraction (Critical Step)
-
Why: You must instantly stop enzymatic activity and precipitate serum proteins (albumin) to prevent column fouling.
-
Add 50
L sample to 150 L ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and the Internal Standard.-
Note: ACN is preferred over Ethanol for cleaner protein precipitation in LC-MS workflows. Avoid TCA if acid-labile side chains are present.
-
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS analysis.[3]
Phase 4: Analysis & Calculation
-
LC-MS: Inject supernatant onto a C18 Reverse Phase column.
-
Quantification: Measure Peak Area Ratio (Analyte Area / IS Area).
-
Calculation: Plot
vs. Time. The slope gives .
Workflow Visualization
Figure 2: Standardized LC-MS workflow for determination of peptide serum stability.
Expert Insights & Troubleshooting
-
The "Sticky" Problem:
-peptides are often more hydrophobic than their -counterparts. If you observe low recovery at , the peptide may be binding to the plasticware or serum albumin (non-covalently).-
Solution: Use LoBind tubes and ensure the quenching solvent (ACN) ratio is at least 3:1 to disrupt protein binding.
-
-
False Stability: Ensure your LC gradient is sufficient to separate the parent peptide from metabolites.
-peptides rarely degrade, but if they do, it is often a C-terminal clip. Monitor for masses. -
Toxicity Context: While stable,
-peptides accumulate. In drug development, this "infinite" stability can lead to tissue accumulation. chimeras are often preferred to tune the half-life to a biologically relevant window (e.g., 12-24 hours) rather than weeks.
References
-
Hintermann, T., & Seebach, D. (1997).[4][5] The Biological Stability of
-Peptides: No Interactions between - and -Peptidic Structures? CHIMIA, 51, 244–247.[4] Link -
Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research, 41(10), 1399–1408. Link
-
Hook, D. F., et al. (2004).[6] Probing the proteolytic stability of
-peptides containing -fluoro- and -hydroxy- -amino acids. ChemBioChem, 5(5), 691–706. Link -
Steger, M. Y., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3326–3336. Link
-
Seebach, D., et al. (1996).
-Peptides: Synthesis by Arndt-Eistert homologation... and stability towards pepsin. Helvetica Chimica Acta, 79(4), 913–941. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 6. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Iodo-Substituted Peptidomimetics
Welcome to a comprehensive exploration of iodo-substituted peptidomimetics. In drug discovery and molecular biology, the quest for enhanced potency, selectivity, and stability of peptide-based therapeutics is relentless. Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a significant leap forward in this endeavor.[1][2][3] This guide provides an in-depth comparison of the biological activity of iodo-substituted peptidomimetics against their non-iodinated counterparts, grounded in experimental data and field-proven insights. We will dissect the rationale behind iodination, its impact on molecular interactions, and the precise methodologies required to validate these effects.
The Rationale for Iodination: Beyond a Simple Halogen Tag
Peptides are powerful biological effectors, but their therapeutic utility is often hampered by poor metabolic stability and bioavailability.[2][4] Peptidomimetics address these limitations by introducing structural modifications, such as altered backbones or non-natural amino acids, to improve their drug-like properties.[5][6] The introduction of an iodine atom, particularly onto an aromatic residue like tyrosine or phenylalanine, is a strategic modification with multifaceted consequences.[7][8][9]
Initially, iodination was primarily a tool for radiolabeling. Isotopes like ¹²⁵I, with its convenient half-life and gamma emission, are workhorses for receptor binding assays and in vitro studies.[10][11] However, the incorporation of "cold" (non-radioactive) iodine is now recognized as a potent strategy in structure-activity relationship (SAR) studies.
Why does iodination alter biological activity?
The causality lies in the fundamental physicochemical changes the iodine atom imparts:
-
Steric Bulk: Iodine is the largest of the common halogens. Its size can enforce specific torsional angles in the peptidomimetic backbone, locking it into a more favorable (or unfavorable) bioactive conformation.
-
Hydrophobicity: The introduction of iodine significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and influence binding within hydrophobic pockets of a target protein.
-
Electronic Effects & Halogen Bonding: Iodine is highly polarizable and can participate in halogen bonding—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the receptor. This can introduce a new, stabilizing interaction at the binding interface, potentially increasing affinity.[12]
The following diagram illustrates the conceptual difference between a flexible native peptide and a conformationally influenced iodo-peptidomimetic interacting with a receptor.
Caption: Peptide vs. Iodo-Peptidomimetic receptor binding.
Comparative Analysis: A Tale of Variable Outcomes
A critical insight from extensive research is that the effect of iodination is not universal; it is highly context-dependent. The outcome hinges on the specific peptidomimetic, the target receptor or enzyme, and the precise location of the iodine atom.
Impact on Receptor Binding Affinity
For G-protein coupled receptors (GPCRs) and integrins, where ligand conformation is paramount, iodination can be a powerful tool for enhancing affinity. However, it can also be neutral or even detrimental.
-
Affinity Enhancement: In the case of somatostatin receptor ligands like DOTA-Tyr³-octreotate, iodination of the tyrosine residue leads to a significant improvement in receptor affinity.[13] This suggests the added bulk and hydrophobicity of the iodo-tyrosine favorably interacts with a specific sub-pocket of the receptor.
-
Neutral Effect: A study on cyclic RGD (Arg-Gly-Asp) peptidomimetics targeting the αvβ3 integrin provides a compelling counterpoint. The binding affinity of c[RGDf(4-I)K] (with an iodinated phenylalanine) was not significantly different from its non-iodinated parent, c(RGDfK).[14] This indicates that the modification occurred at a position tolerant to substitution, where it neither added nor detracted from the key binding interactions.
-
Affinity Reduction: Conversely, studies on T-cell recognition of a thyroglobulin epitope showed that the incorporation of a single iodine atom could completely abrogate the engagement of the T-cell receptor for certain clones, demonstrating steric hindrance.[15]
The following table summarizes the comparative binding affinities for the αvβ3 integrin-targeting RGD peptidomimetics.
| Compound | Modification | Target | IC₅₀ (nM) | Reference |
| c(RGDfK) | None | αvβ3 Integrin | 14.6 ± 8.7 | [14] |
| c[RGDf(4-I)K] | 4-Iodo-phenylalanine | αvβ3 Integrin | 30.8 ± 7.9 | [14] |
IC₅₀ values represent the concentration required to inhibit 50% of the binding of a radiolabeled ligand. Data are presented as mean ± standard deviation. A lower IC₅₀ indicates higher binding affinity.
Modulation of Enzyme Activity
The influence of iodination extends beyond receptor binding to the modulation of enzyme-substrate interactions. The results can be unexpected and offer unique opportunities for probe development.
A fascinating study investigated the impact of tyrosine iodination on peptide sequences responsive to Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis.[12] The researchers found, contrary to what might be expected from adding a bulky group, that the iodinated peptides underwent more rapid and complete hydrolysis by MMP-9 .[12]
The proposed mechanism is twofold:
-
Enhanced Intramolecular Order: The iodine atom participates in halogen bonding, inducing a more organized, β-turn-like structure within the peptide.[12]
-
Reduced Intermolecular Aggregation: While promoting intramolecular order, the iodine substitution sterically hinders the aromatic stacking that leads to peptide aggregation, making individual molecules more accessible to the enzyme's active site.[12]
This finding is a powerful example of how iodination can be used to fine-tune substrate suitability, providing a potential strategy for developing enzyme-activated diagnostic or therapeutic agents.
Experimental Validation: Protocols & Workflows
Trustworthy data is the bedrock of scientific advancement. The protocols described here are designed as self-validating systems, incorporating the necessary controls to ensure the reliability of your comparative data.
Workflow for Comparative Receptor Binding Assay
This workflow outlines the process for determining the IC₅₀ values of an iodinated peptidomimetic and its non-iodinated parent compound using a competitive radioligand binding assay.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. jopcr.com [jopcr.com]
- 4. wjarr.com [wjarr.com]
- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 14173-41-2: P-iodo-dl-phenylalanine | CymitQuimica [cymitquimica.com]
- 10. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Variable influences of iodine on the T-cell recognition of a single thyroglobulin epitope - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of (3S)-3-amino-3-(4-iodophenyl)propanoic Acid and its Analogs
For researchers, scientists, and drug development professionals, the accurate analytical characterization of novel compounds is paramount. (3S)-3-amino-3-(4-iodophenyl)propanoic acid, a chiral β-amino acid, presents a unique analytical challenge due to its stereochemistry and physicochemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its structural analogs. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure trustworthy and reproducible results.
Introduction to (3S)-3-amino-3-(4-iodophenyl)propanoic Acid and its Analytical Significance
(3S)-3-amino-3-(4-iodophenyl)propanoic acid is a non-proteinogenic amino acid. Its structure, featuring a chiral center and an iodinated phenyl ring, makes it a valuable building block in medicinal chemistry. The iodine atom can serve as a handle for further synthetic modifications or for radiolabeling in imaging studies.[1] The stereochemistry at the C3 position is critical for its biological activity, necessitating precise enantiomeric separation and quantification.
The primary analytical challenge lies in developing a robust HPLC method that can not only quantify the compound but also resolve its enantiomers. This guide will explore both achiral (reversed-phase) and chiral HPLC approaches, providing a comparative framework for method development.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is dictated by the analytical goal: purity assessment (achiral) or enantiomeric separation (chiral).
Achiral Analysis: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity determination and quantification of small molecules. The retention of (3S)-3-amino-3-(4-iodophenyl)propanoic acid in RP-HPLC is primarily governed by its hydrophobicity. The presence of the iodophenyl group significantly increases its retention compared to its non-halogenated analog, 3-amino-3-phenylpropanoic acid.
Key Experimental Considerations for RP-HPLC:
-
Stationary Phase: C18 columns are the most common choice for separating amino acids and their derivatives due to their hydrophobicity.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter. For amino acids, the pH should be controlled to ensure consistent ionization of the amino and carboxylic acid groups.[3]
-
Detection: The phenyl ring provides good UV absorbance, typically around 254 nm. For higher sensitivity, fluorescence detection can be employed after derivatization with reagents like o-phthalaldehyde (OPA).[4][5]
Comparative Retention Time Data (Predicted):
| Compound | Structure | Predicted Relative Retention Time (C18) | Rationale |
| (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | 1.0 | Baseline compound. |
| (3S)-3-amino-3-(4-iodophenyl)propanoic acid | C9H10INO2 | > 1.5 | The large, hydrophobic iodine atom significantly increases retention. |
| (3S)-3-amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | > 1.2 | The chlorine atom is less hydrophobic than iodine, leading to shorter retention. |
| (S)-Phenylalanine | C9H11NO2 | < 1.0 | α-amino acid isomer, generally less retained than β-isomers in typical RP-HPLC conditions. |
Experimental Workflow for Achiral RP-HPLC Method Development:
Caption: Workflow for achiral RP-HPLC method development.
Chiral Analysis: Resolving Enantiomers
The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. Chiral HPLC is essential for determining the enantiomeric purity of (3S)-3-amino-3-(4-iodophenyl)propanoic acid.[7]
Common Chiral Stationary Phases for Amino Acid Separation:
-
Pirkle-type (π-acid/π-base): These phases, like those with (R)-phenylglycine and dinitroaniline urea linkages, are effective for separating amino acid derivatives.[8]
-
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin): These are versatile CSPs that can operate in reversed-phase, normal-phase, and polar organic modes, showing broad enantioselectivity for amino acids.[9]
-
Ligand Exchange: CSPs like (D)-penicillamine are used with a mobile phase containing a metal ion (e.g., Cu2+). The enantiomers form diastereomeric complexes with the CSP and the metal ion, leading to separation. This is particularly effective for α- and β-amino acids.[7][10]
-
Zwitterionic Ion-Exchangers: Cinchona alkaloid-derived zwitterionic CSPs have shown excellent performance in separating free amino acids and small peptides.[11]
Comparison of Chiral Separation Strategies:
| CSP Type | Principle | Advantages | Disadvantages | Best Suited For |
| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions | Robust, wide range of applications | Often requires derivatization of the analyte | N-derivatized amino acids |
| Macrocyclic Glycopeptides | Inclusion complexation, hydrogen bonding, ionic interactions | Broad enantioselectivity, multiple mobile phase modes | Can be expensive, may have lower efficiency | Underivatized amino acids, wide range of chiral compounds |
| Ligand Exchange | Formation of diastereomeric metal complexes | Excellent for underivatized amino acids | Mobile phase contains metal ions which can be problematic for MS detection | α- and β-amino acids |
| Zwitterionic Ion-Exchangers | Ion-pairing and zwitterionic interactions | Direct separation of free amino acids, MS-compatible mobile phases | Newer technology, may have less literature support | Free amino acids and small peptides |
Logical Relationship for Chiral Method Selection:
Caption: Decision tree for selecting a chiral HPLC method.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development. Optimization will be necessary based on the specific instrumentation and sample matrix.
Protocol 1: Achiral Purity Assessment by RP-HPLC
Objective: To determine the purity of (3S)-3-amino-3-(4-iodophenyl)propanoic acid.
Instrumentation and Consumables:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase A Preparation (20 mM Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase B Preparation:
-
Acetonitrile (100%).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of (3S)-3-amino-3-(4-iodophenyl)propanoic acid and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Chiral Separation using a Ligand Exchange CSP
Objective: To determine the enantiomeric purity of (3S)-3-amino-3-(4-iodophenyl)propanoic acid.
Instrumentation and Consumables:
-
HPLC system with UV detector
-
Chiral ligand exchange column (e.g., Chirex 3126 (D)-penicillamine, 250 x 4.6 mm)[10]
-
Copper (II) sulfate (CuSO4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation (2 mM CuSO4 in 75:25 Water:Methanol):
-
Dissolve 0.32 g of CuSO4 in 750 mL of HPLC grade water.[10]
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Add 250 mL of HPLC grade methanol to the filtered aqueous solution.
-
Mix thoroughly and degas.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of (3S)-3-amino-3-(4-iodophenyl)propanoic acid in 1 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the (3S) and (3R) enantiomers.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the S and R enantiomers, respectively.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For the achiral method, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area should be monitored. For the chiral method, the resolution between the enantiomeric peaks is the critical parameter. A resolution of >1.5 is generally considered baseline separation. It is recommended to run a racemic standard of 3-amino-3-(4-iodophenyl)propanoic acid to confirm the separation and elution order of the enantiomers.
Conclusion
The successful HPLC analysis of (3S)-3-amino-3-(4-iodophenyl)propanoic acid requires a methodical approach. For purity assessment, a standard reversed-phase C18 column with a buffered mobile phase provides a robust solution. For the critical determination of enantiomeric purity, a chiral stationary phase is necessary. Ligand exchange chromatography offers an excellent starting point for the direct separation of this underivatized β-amino acid. The comparative data and detailed protocols in this guide provide a solid foundation for researchers to develop and validate reliable analytical methods for this and similar chiral compounds, ensuring the integrity and quality of their scientific investigations.
References
- Benchchem. Application Note: Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers.
- An Alternative and Expedient Synthesis of Radioiodin
- ResearchGate.
- Sigma-Aldrich. (3S)-3-amino-3-(4-chlorophenyl)propanoic acid.
- Phenomenex.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Creative Proteomics.
- ResearchGate.
- Agilent. Analysis of Amino Acids by HPLC.
- ResearchGate.
- Agilent.
- Chem-Impex. 3-Iodo-L-phenylalanine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chiraltech.com [chiraltech.com]
A Comparative Spectroscopic Guide to Iodine-Substituted β-Amino Acids
For researchers, scientists, and professionals in drug development, the strategic incorporation of functional groups into bioactive molecules is a cornerstone of innovation. Among these, the substitution of hydrogen with iodine in β-amino acids offers a unique avenue to modulate molecular properties, influencing everything from receptor binding affinity to metabolic stability. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of iodine-substituted β-amino acids, offering both foundational principles and practical, data-driven insights. By understanding how the introduction of an iodine atom alters the spectroscopic landscape, researchers can more effectively characterize these valuable compounds and accelerate their application in medicinal chemistry and materials science.
This guide will navigate through the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD)—providing a comparative analysis of iodine-substituted β-amino acids against their non-halogenated and other halogenated counterparts. We will delve into the theoretical underpinnings of why these spectral changes occur and provide detailed experimental protocols to empower your own investigations.
The Influence of Iodine: A Spectroscopic Overview
The iodine atom, being the largest and most polarizable of the stable halogens, imparts significant and distinct changes to the spectroscopic properties of a molecule. Its large atomic radius and electron-rich nature introduce steric and electronic effects that are readily observable across various analytical platforms. In the context of a β-amino acid scaffold, these effects provide a powerful handle for detailed structural and conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The introduction of an iodine atom onto a β-amino acid backbone induces predictable and informative shifts in the NMR spectrum.
The Inductive Effect and Anisotropic Shielding
The primary influence of the iodine atom on the ¹H NMR spectrum is its strong inductive electron-withdrawing effect. This deshields adjacent protons, causing their resonance signals to shift downfield (to a higher ppm value). The magnitude of this deshielding effect is dependent on the distance from the iodine atom, decreasing as the number of bonds increases.
Furthermore, the large electron cloud of the iodine atom can induce anisotropic effects, where the magnetic field experienced by a nearby proton is dependent on its orientation relative to the C-I bond. This can lead to further nuanced changes in chemical shifts.
Comparative ¹H NMR Data: 3-Halopropanoic Acids
Direct comparative NMR data for a series of halogenated β-amino acids is scarce in the literature. However, we can draw valuable insights from the closely related 3-halopropanoic acids. The electronic environment of the protons on the α and β carbons in these compounds closely mimics that of the corresponding β-amino acids.
| Compound | β-Protons (CH₂-X) Chemical Shift (ppm) | α-Protons (CH₂-COOH) Chemical Shift (ppm) |
| Propanoic Acid | ~1.16 (as part of CH₃CH₂) | ~2.38 |
| 3-Chloropropanoic Acid | ~3.8 | ~2.9 |
| 3-Iodopropanoic Acid | ~3.34 | ~3.06 |
Note: Data is compiled from various sources and should be considered illustrative. Chemical shifts can vary with solvent and concentration.[1][2][3]
Analysis:
-
As expected, both halogenated compounds show a significant downfield shift for the β-protons directly attached to the halogen-bearing carbon compared to the analogous protons in propanoic acid.
-
Interestingly, the β-protons in 3-chloropropanoic acid are more deshielded than in 3-iodopropanoic acid.[1][2] This is because chlorine is more electronegative than iodine, leading to a stronger inductive effect.
-
The α-protons also experience a downfield shift in the halogenated compounds, albeit to a lesser extent, demonstrating the attenuation of the inductive effect with distance.
Experimental Protocol: ¹H NMR Spectroscopy of a β-Amino Acid
-
Sample Preparation: Dissolve 5-10 mg of the β-amino acid in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), to reference the spectrum to 0 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the molecule. For iodine-substituted β-amino acids, pay close attention to the downfield shifts of the protons on the carbon bearing the iodine and the adjacent carbon.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The presence of an iodine atom significantly influences the mass spectrum of a β-amino acid.
Isotopic Signature and Fragmentation
Iodine is monoisotopic, with ¹²⁷I being the only naturally occurring isotope. This simplifies the molecular ion region of the mass spectrum, as there are no isotopic peaks from the halogen to consider, unlike with chlorine and bromine.
The C-I bond is the weakest of the carbon-halogen bonds. Consequently, a characteristic and often dominant fragmentation pathway for iodoalkanes is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical and the formation of a carbocation.[4] The presence of a peak corresponding to [M-127]⁺ is therefore a strong indicator of an iodine-containing compound.
Comparative Mass Spectra Data: 3-Halopropanoic Acids and Related Compounds
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Propanoic Acid | 74 | 45 [COOH]⁺, 29 [CH₃CH₂]⁺ |
| 3-Chloropropanoic Acid | 108, 110 (3:1 ratio) | 73 [M-Cl]⁺, 45 [COOH]⁺ |
| 3-Bromopropanoic Acid | 152, 154 (1:1 ratio) | 73 [M-Br]⁺, 45 [COOH]⁺ |
| 1-Iodobutane (as an analogue) | 184 | 57 [M-I]⁺ (base peak) |
Note: Data is compiled from various sources and represents common fragmentation patterns.[4][5][6][7]
Analysis:
-
The mass spectra of 3-chloropropanoic and 3-bromopropanoic acid show characteristic isotopic patterns for the molecular ion due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
-
A common fragmentation for the halogenated acids is the loss of the halogen atom, resulting in a peak at m/z 73, which corresponds to the propanoic acid carbocation.
-
For iodoalkanes, the loss of the iodine atom is a very favorable fragmentation pathway, often leading to the base peak in the spectrum, as seen with 1-iodobutane. We can predict a similar behavior for iodine-substituted β-amino acids, with a prominent [M-127]⁺ peak.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. For iodine-substituted β-amino acids, look for the molecular ion and a prominent peak at [M-127]⁺.
Caption: Dominant fragmentation pathway of an iodoalkane in EI-MS.
Circular Dichroism (CD) Spectroscopy: Probing Chirality and Conformation
Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since β-amino acids are chiral, they are CD-active. The introduction of a heavy atom like iodine can influence the CD spectrum by altering the electronic transitions and potentially the conformational preferences of the molecule.
The Effect of Iodine on CD Spectra
The iodine atom, with its numerous electrons, can introduce new electronic transitions or perturb existing ones in the chromophores of the β-amino acid (e.g., the carboxyl group). This can lead to changes in the position, intensity, and sign of the Cotton effects in the CD spectrum. Furthermore, the steric bulk of the iodine atom may favor certain conformations of the β-amino acid, which would be reflected in the CD spectrum.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the β-amino acid in a suitable solvent that is transparent in the desired UV region (e.g., water, methanol, acetonitrile). The concentration should be adjusted to give an absorbance of less than 1.0 at the wavelength of interest.
-
Cuvette: Use a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm).
-
Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette.
-
Data Acquisition: Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-300 nm).
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically expressed in units of millidegrees (mdeg) and can be converted to molar ellipticity ([θ]).
-
Analysis: Analyze the CD spectrum for the position, sign, and intensity of the Cotton effects to characterize the chiral nature of the molecule and gain insights into its conformation.
Caption: Principle of Circular Dichroism spectroscopy.
Synthesis of Iodine-Substituted β-Amino Acids: A Brief Overview
The spectroscopic analysis of iodine-substituted β-amino acids is predicated on their successful synthesis. While a comprehensive review of synthetic methods is beyond the scope of this guide, it is pertinent to mention some common strategies. One approach involves the conversion of a suitable precursor, such as 3-hydroxypropionic acid, to 3-iodopropionic acid, followed by amination.[8] Another strategy is the direct iodoamination of an appropriate alkenyl precursor.[9] The choice of synthetic route will depend on the desired substitution pattern and stereochemistry.
Conclusion
The incorporation of iodine into the β-amino acid scaffold provides a powerful spectroscopic handle for detailed structural and conformational analysis. In NMR spectroscopy, the iodine atom induces predictable downfield shifts, with the magnitude of the shift being influenced by its electronegativity relative to other halogens. In mass spectrometry, the weak C-I bond leads to a characteristic and often dominant fragmentation pattern involving the loss of the iodine atom. While less explored, circular dichroism spectroscopy is expected to reveal unique spectral fingerprints for these chiral molecules.
By understanding these fundamental principles and employing the experimental protocols outlined in this guide, researchers can confidently characterize iodine-substituted β-amino acids and leverage their unique properties in the design and development of novel pharmaceuticals and advanced materials.
References
- Brindle, C. S., Yeung, C. S., & Jacobsen, E. N. (2013).
-
Filo. (2025, June 7). The ^1H NMR spectra of two carboxylic acids with molecular formula C_3H_5.. Retrieved from [Link]
-
NIST. (n.d.). 3-Chloropropanoic acid 3-methylbutyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chloropropanoic acid, 2-pentyl ester. Retrieved from [Link]
-
Ovid. (2017, July 24). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Retrieved from [Link]
-
Gauth. (n.d.). The mass spectrum of 3 -bromopropanoic acid is shown below. Four peaks are labeled with A, [Chemistry]. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Propanoic acid, 3-iodo-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropropionic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH ... Retrieved from [Link]
- Luo, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269343.
- D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7401.
- Chang, M. C. Y., et al. (2019). A family of radical halogenases for the engineering of amino-acid-based products. Nature Chemical Biology, 15(11), 1049-1057.
-
Chegg. (2023, July 30). Solved Fill in the boxes and draw an approximate HNMR. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Frontiers. (2023, October 26). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
- Kapoor, A., et al. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142.
-
PubChem. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Sources
- 1. The ^1H NMR spectra of two carboxylic acids with molecular formula C_3H_5.. [askfilo.com]
- 2. 3-IODOPROPIONIC ACID(141-76-4) 1H NMR [m.chemicalbook.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. gauthmath.com [gauthmath.com]
- 5. Propanoic acid, 3-chloro- [webbook.nist.gov]
- 6. Propanoic acid, 3-chloro- [webbook.nist.gov]
- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 9. Natural and Synthetic Halogenated Amino Acids | Encyclopedia MDPI [encyclopedia.pub]
Safety Operating Guide
(3S)-3-amino-3-(4-iodophenyl)propanoic acid proper disposal procedures
[1]
Emergency Safety Overview
Immediate Action Required: Treat this compound as a Halogenated Organic Solid . Do not dispose of via sink drains or general trash.
-
Compound: (3S)-3-amino-3-(4-iodophenyl)propanoic acid[1]
-
Chemical Class:
-Amino Acid / Aryl Iodide[1] -
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).
-
Critical Disposal Constraint: The presence of the Iodine atom on the aromatic ring classifies this as Halogenated Waste . It requires segregation from non-halogenated solvents and solids to prevent regulatory non-compliance and potential incineration issues.
Chemical Characterization & Waste Profile[1]
Understanding the physicochemical properties of this molecule is essential for selecting the correct waste stream.
| Property | Description | Disposal Implication |
| Structure | Halogenated. Must be incinerated at facilities with scrubbers for acid gases (HI, | |
| Physical State | White to off-white powder | Dispose as Solid Hazardous Waste . Avoid dust generation. |
| Solubility | Amphoteric (Zwitterionic) | Soluble in acidic/basic aqueous solutions. Limited solubility in neutral water or non-polar organics. |
| Stability | Stable, but light-sensitive | Store waste in amber/opaque containers to prevent iodine liberation ( |
| Reactivity | Incompatible with strong oxidizers | Do not mix with nitric acid or perchlorates in waste containers (risk of |
Waste Classification Strategy
This compound does not typically fall under specific RCRA P-list or U-list codes (unless specifically designated by local regulations), but it defaults to the following characteristic waste streams due to its chemical structure:
-
Halogenated Organic Solid: (Primary form)
-
Halogenated Solvent Waste: (If dissolved in organic solvents like DMSO, Methanol, or DCM)
-
Toxic/Irritant Aqueous Waste: (If dissolved in buffers/water)
The "Halogen Rule"
In waste management, "One Drop Rule" applies: If a non-halogenated solvent (e.g., Acetone) is mixed with a halogenated compound (this amino acid), the entire mixture must be classified and disposed of as Halogenated Waste . This is often more expensive to dispose of, so segregation is economically critical.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired chemicals, weighing errors, or synthesis solids.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "(3S)-3-amino-3-(4-iodophenyl)propanoic acid" (Do not use abbreviations).[1]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Special Note: Write "Contains Organic Iodine".
-
-
Transfer: Transfer solid using a spatula. Wipe the spatula with a Kimwipe; dispose of the Kimwipe in the same solid waste container.
-
Closure: Screw the lid tight. Do not leave open in the fume hood.
Protocol B: Liquid Waste (HPLC & Mother Liquors)
Use this for reaction mixtures or dissolved samples.[1]
-
Segregation:
-
Scenario 1 (Organic Solvents): Pour into the Halogenated Solvent carboy (Red tag/can). Even if the solvent is Methanol (non-halogenated), the presence of the iodinated solute makes the waste stream halogenated.
-
Scenario 2 (Aqueous/Buffer): Adjust pH to neutral (pH 6-8) if strongly acidic/basic.[1] Pour into the Aqueous Hazardous Waste carboy. Note: Do not pour down the sink.
-
-
Precipitation Check: If the compound precipitates out of solution upon mixing with other wastes, it acts as a solid sludge. Ensure the waste container has a wide enough opening to prevent clogging, or filter the solid out and dispose of it via Protocol A.
Protocol C: Contaminated Debris (Gloves, Glassware)[1]
-
Glassware: Triple rinse with a minimal amount of solvent (e.g., Methanol or Acetone). Collect the rinsate into the Halogenated Liquid Waste container. The glass can then be washed normally.
-
Gloves/Paper: If visibly contaminated, dispose of in Solid Hazardous Waste . If not visibly contaminated, they may often be disposed of in regular trash (consult local EHS policy).
Visual Decision Matrix: Waste Segregation
The following logic flow ensures you select the correct waste stream for any state of the material.
Figure 1: Decision tree for segregating iodinated amino acid waste streams.[1]
Decontamination & Spill Response
In the event of a spill outside the fume hood:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 mask to prevent inhalation (H335).
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (dampened with water) to suppress dust.
-
Scoop up the material and the towel. Place in Solid Hazardous Waste .
-
-
Solution Spill:
-
Absorb with inert material (vermiculite or spill pads).
-
Do not use bleach (Sodium Hypochlorite). Bleach can react with iodinated compounds or acidic byproducts to release iodine gas or other irritants. Use simple soap and water for final surface cleaning.
-
References
-
National Center for Biotechnology Information (PubChem). 3-(4-Iodophenyl)propanoic acid (Compound Summary).[1] PubChem CID 233238. Retrieved October 26, 2025, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved October 26, 2025, from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
